Product packaging for Chitosan malate(Cat. No.:CAS No. 91869-06-6)

Chitosan malate

Cat. No.: B1231916
CAS No.: 91869-06-6
M. Wt: 761.7 g/mol
InChI Key: KQCBYLOBOGMDSY-OMCTUWBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitosan malate is a hydrosoluble salt of chitosan, a linear polysaccharide derived from the partial deacetylation of chitin, composed of glucosamine and N-acetylglucosamine units . Its key differentiator is its enhanced solubility in aqueous media compared to the parent polymer, facilitating its application under physiological conditions . This compound is characterized by its cationic nature, which is fundamental to its biological activity and its ability to interact with negatively charged surfaces, such as bacterial cell membranes . In research, this compound has demonstrated significant value in biomedical applications due to its multifaceted biological properties. A prominent area of investigation is its antimicrobial efficacy. Studies have shown that this compound inhibits the growth of gram-positive bacteria, including Staphylococcus aureus and group A streptococci . More notably, at sub-growth-inhibitory concentrations, it effectively suppresses the production of key exotoxins, such as toxic shock syndrome toxin-1 (TSST-1) and streptococcal pyrogenic exotoxin A, which are major virulence factors . This antitoxin activity, demonstrated in both broth and thin-film cultures, suggests its potential for mitigating the severity of infections by reducing bacterial pathogenicity beyond mere growth inhibition . The mechanism of action is attributed to its influence on bacterial signal transduction, potentially interfering with quorum-sensing systems like the accessory gene regulator (Agr), as evidenced by its impact on delta-hemolysin production . In vivo studies in rabbit models have further substantiated its potential, showing that this compound can protect against staphylococcal and streptococcal toxic shock syndrome and related illnesses . From a formulation perspective, this compound can be processed into microparticles via spray-drying, making it a versatile excipient for developing drug delivery systems . Researchers value it for its mucoadhesive properties, which promote prolonged contact with mucosal surfaces, and its ability to enhance the transport of molecules across biological barriers . Regarding biocompatibility, assessments on human carcinoma cell line Caco-2 indicate that the effects of this compound are concentration-dependent, with cell viability and cytoskeletal structures remaining stable at lower concentrations but potentially being modified at higher levels . Therefore, researchers are advised to conduct thorough cytotoxicity evaluations for their specific application conditions. In summary, this compound presents a compelling profile for scientific exploration in areas including antimicrobial therapeutics, virulence factor modulation, wound healing, and controlled-release drug delivery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H47N3O21 B1231916 Chitosan malate CAS No. 91869-06-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

91869-06-6

Molecular Formula

C28H47N3O21

Molecular Weight

761.7 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;2-hydroxybutanedioic acid

InChI

InChI=1S/C24H41N3O16.C4H6O5/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23;5-2(4(8)9)1-3(6)7/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33);2,5H,1H2,(H,6,7)(H,8,9)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24+;/m1./s1

InChI Key

KQCBYLOBOGMDSY-OMCTUWBCSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O.C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O.C(C(C(=O)O)O)C(=O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O.C(C(C(=O)O)O)C(=O)O

Synonyms

chitosan malate

Origin of Product

United States

Synthesis Methodologies and Reaction Optimization for Chitosan Malate

Conventional Synthetic Routes for Chitosan (B1678972) Malate (B86768) Preparation

Conventional methods for preparing chitosan malate primarily involve solution-based and solid-state strategies. These established techniques provide a foundational understanding of the reaction between chitosan and malic acid.

Solution-Based Derivatization Strategies

Solution-based synthesis is a widely employed method for the preparation of this compound. This approach involves dissolving chitosan in an acidic aqueous solution, followed by the introduction of malic acid. The reaction typically proceeds through the formation of an amide linkage between the primary amine groups of chitosan and the carboxylic acid groups of malic acid. researchgate.net Another possibility is the formation of ionic cross-links between the protonated amino groups of chitosan and the carboxylate ions of malic acid. acs.org

The reaction is influenced by several factors, including the concentration of reactants, temperature, and reaction time. researchgate.net For instance, increasing the temperature can enhance the reaction rate, but it may also lead to the degradation of the chitosan polymer. researchgate.net Therefore, optimizing these parameters is crucial to achieve the desired degree of substitution and to maintain the structural integrity of the chitosan backbone. In a typical procedure, chitosan is dissolved in a dilute acid solution, such as acetic acid, to protonate the amine groups and facilitate dissolution. researchgate.netacs.org Subsequently, malic acid is added to the chitosan solution, and the mixture is stirred for a specific duration at a controlled temperature to allow for the reaction to occur. researchgate.net The resulting this compound is then typically isolated by precipitation in a non-solvent like ethanol, followed by washing and drying. acs.org

Table 1: Influence of Reactant Ratio and Temperature on Chitosan-Maleic Anhydride (B1165640) Grafting researchgate.net

Sample CodeMA:Ch Ratio (w/w)Temperature (°C)Total Acidic Content (mmol/mg)Conversion (%)
W12301:230-13.9
W22302:230-16.5
W42304:230-17.6
W42504:250-21.3
W42704:270-25.1
Data adapted from a study on grafting maleic anhydride onto chitosan, which provides insights into similar dicarboxylic acid reactions. researchgate.net

Solid-State Synthesis Approaches

Solid-state synthesis offers an alternative, solvent-free method for producing chitosan derivatives. mdpi.com This technique involves the direct reaction of solid chitosan with a modifying agent, in this case, malic acid or its anhydride, under mechanical stress and sometimes elevated temperatures. mdpi.com Mechanochemical methods, such as reactive extrusion or grinding, are employed to facilitate the reaction. mdpi.com

The key advantages of solid-state synthesis include the elimination of solvents, which reduces environmental impact and simplifies product purification. mdpi.com The reaction time can also be significantly shorter, often reduced from hours to minutes compared to solution-based methods. mdpi.com In this process, the intimate mixing and mechanical energy provided by the extruder or grinder break down the crystalline structure of chitosan, increasing the accessibility of its reactive functional groups. mdpi.com A study on the solid-state modification of chitosan with maleic anhydride demonstrated the feasibility of this approach, suggesting a possible mechanism involving the formation of chitosan-maleic anhydride derivatives. mdpi.com This approach holds promise for the large-scale, environmentally friendly production of this compound.

Advanced Techniques in this compound Production

In recent years, advanced synthesis techniques have been explored to improve the efficiency, sustainability, and reaction control in the production of this compound. These methods often align with the principles of green chemistry, aiming to reduce energy consumption and the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for the chemical modification of chitosan. africanjournalofbiomedicalresearch.comscialert.net This technique utilizes microwave irradiation to provide uniform and rapid heating, which can significantly accelerate reaction rates and shorten reaction times from hours to minutes. scialert.net The synthesis of chitosan derivatives, including those with dicarboxylic acids, can be effectively achieved using this method. tjpr.orgjustia.com

In a typical microwave-assisted synthesis of a chitosan derivative, chitosan is dissolved in an appropriate solvent, and the modifying agent is added. The reaction mixture is then subjected to microwave irradiation at a specific power and for a set duration. scialert.net This method has been shown to produce chitosan derivatives with high yields and can be optimized by adjusting parameters such as microwave power, irradiation time, and reactant concentrations. scialert.net For example, the synthesis of chitosan-graft-polyaniline composites and other chitosan derivatives has been successfully demonstrated using microwave assistance. nih.govnih.gov The rapid heating and enhanced reaction kinetics offered by microwave irradiation make it an attractive alternative to conventional heating methods for producing this compound. mdpi.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, accelerating reaction rates. utwente.nl This technique has been successfully applied to the synthesis of chitosan derivatives and nanocomposites. utwente.nlbiointerfaceresearch.com

In the context of this compound synthesis, ultrasound can be used to enhance the dispersion of chitosan and facilitate the reaction with malic acid. utwente.nl An in-situ method for producing magnetic Fe3O4-chitosan nanocomposites using ultrasound demonstrated a significant reduction in synthesis time to just a few minutes. utwente.nl This rapid, one-step process involves the simultaneous chemical co-precipitation and functionalization under ultrasonic irradiation. utwente.nl The application of ultrasound can lead to the formation of nanoparticles with a uniform size distribution. nih.gov The efficiency of ultrasound-assisted synthesis depends on factors such as frequency, power, and sonication time. nih.gov This method offers a promising, energy-efficient route for the production of this compound with controlled properties. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which advocate for the use of environmentally benign solvents, renewable resources, and energy-efficient processes. africanjournalofbiomedicalresearch.comulisboa.pt Chitosan itself is a biopolymer derived from chitin (B13524), a renewable resource, making it an excellent starting material for green synthesis. africanjournalofbiomedicalresearch.com

One of the key aspects of green synthesis is the use of safer solvents. acs.org Aqueous reaction media are preferred over organic solvents. researchgate.net The reaction of chitosan with dicarboxylic acids like malic acid can often be carried out in water or dilute aqueous acid solutions, minimizing the use of volatile organic compounds. acs.orgacs.org Furthermore, the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, is being explored as a green alternative for chitin and chitosan processing. acs.orgmdpi.com For example, a DES composed of choline (B1196258) chloride and malic acid has been used in the deacetylation of chitin. acs.org

Energy efficiency is another core principle of green chemistry. acs.org Advanced techniques like microwave and ultrasound-assisted synthesis contribute to this goal by reducing reaction times and, consequently, energy consumption. africanjournalofbiomedicalresearch.comnih.gov The optimization of reaction conditions to be performed at ambient temperature and pressure further aligns with these principles. acs.org By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly. biointerfaceresearch.commdpi.com

Process Parameter Optimization in this compound Synthesis

The synthesis of this compound, a derivative prized for its tailored physicochemical properties, is a multi-faceted process where reaction conditions play a pivotal role in determining the final product's characteristics. Optimization of process parameters is crucial for controlling the degree of substitution, molecular weight, solubility, and morphology of the resulting biomaterial. This section delves into the key parameters that are manipulated to fine-tune the synthesis of this compound: reactant ratios, temperature, reaction time, pH, and the solvent system.

Influence of Reactant Ratios and Concentrations

The stoichiometry of the reactants—chitosan and malic acid—is a fundamental parameter governing the synthesis of this compound. The ratio between the amino groups on the chitosan backbone and the carboxylic acid groups of malic acid directly influences the extent of salt formation and potential covalent bonding (amidation or esterification).

Research into chitosan-based materials crosslinked with dicarboxylic acids highlights the significance of reactant ratios. In a study exploring the synthesis of a chitosan-based material using malic acid (MA) and urea (B33335) (UR) as a crosslinker, the morphology of the final product was found to be highly dependent on the weight ratios of the components, including the amount of water used as a solvent. researchgate.net For instance, a lower water-to-chitosan ratio (10g of water per gram of chitosan) tended to produce a foam-like product, whereas a higher ratio (25g of water per gram of chitosan) resulted in a porous tough gel. researchgate.net This demonstrates that concentration, dictated by the solvent volume, is as critical as the reactant ratio itself.

Further investigation into varying the malic acid to urea ratio, while keeping the chitosan and water content constant, revealed that the properties of the resulting gel could be finely tuned. researchgate.net A weight ratio of 1:1:2:25 for chitosan:malic acid:urea:water was identified as optimal for producing the most robust gel, indicating a complex interplay between the acid, crosslinker, and polymer concentrations. researchgate.net

Table 1: Effect of Reactant Ratios on Chitosan-Malic Acid-Urea Material Morphology

Chitosan (CH) Weight RatioMalic Acid (MA) Weight RatioUrea (UR) Weight RatioWater (per g of CH)Observed Product MorphologyReference
1VariableVariable10 gFoam Product researchgate.net
1VariableVariable25 gPorous Tough Gel (PTG) researchgate.net
11225 gToughest Porous Gel Product researchgate.net

Temperature and Reaction Time Effects

Temperature and reaction time are interdependent parameters that significantly affect the kinetics and outcome of the this compound synthesis. They control not only the rate of the desired reaction but also the extent of potential side reactions, such as the degradation of the chitosan polymer backbone.

Elevated temperatures generally increase the reaction rate between chitosan and malic acid. However, this must be carefully balanced, as excessive heat can lead to the thermal degradation of chitosan, resulting in a lower molecular weight product. researchgate.netcapes.gov.br Studies on the modification of chitosan with other reagents have established clear temperature dependencies. For example, in the synthesis of a chitosan-polyacrylamide graft copolymer, the optimal temperature was found to be 40°C for a 3-hour reaction. itu.edu.tr Similarly, research on grafting maleic anhydride onto chitosan showed that increasing the reaction temperature from 30°C to 70°C increased the conversion rate. researchgate.net

Reaction time is equally critical. A sufficient duration is necessary to allow the reaction to proceed to the desired extent of substitution. In the aforementioned chitosan-polyacrylamide synthesis, a 3-hour period was deemed optimal. itu.edu.tr For chitosan degradation studies using acids, the molecular weight was observed to decrease significantly within the first few hours, after which the rate of degradation slowed. researchgate.netcapes.gov.br This implies that for this compound synthesis, there exists an optimal reaction window to maximize the yield and desired properties before significant polymer degradation occurs. The interplay between time and temperature dictates the final molecular weight and degree of substitution of the this compound.

Table 2: Influence of Temperature and Time on Chitosan Modification (General Findings)

ParameterEffectObservationReference
TemperatureIncreaseIncreases reaction kinetics but can also increase polymer degradation, leading to lower molecular weight. researchgate.netresearchgate.netcapes.gov.br
Reaction TimeIncreaseAllows for higher degree of substitution/modification but also increases risk of degradation. An optimal time is needed to balance yield and product integrity. researchgate.netcapes.gov.britu.edu.tr
Combined EffectOptimizationOptimal conditions are specific to the reaction. For a chitosan-g-p(AAm) synthesis, 40°C and 3 hours were found to be optimal. itu.edu.tr

pH and Solvent System Considerations

The choice of solvent and the control of pH are paramount in the synthesis of this compound, primarily because of chitosan's unique solubility characteristics. Chitosan is generally insoluble in water and neutral or alkaline solutions but becomes soluble in dilute acidic solutions below a pH of approximately 6.0. google.comnih.gov

In the synthesis of this compound, malic acid itself can serve as the acidic component of the solvent system, typically in an aqueous solution. mdpi.comacs.org The dissolution process involves the protonation of the primary amino groups (-NH₂) on the chitosan backbone to form ammonium (B1175870) groups (-NH₃⁺). This positive charge induces electrostatic repulsion between the polymer chains, overcoming the extensive intermolecular hydrogen bonding and allowing the polymer to dissolve. nih.govresearchgate.net Therefore, maintaining an acidic pH is a prerequisite for a homogeneous reaction system, which is essential for uniform modification.

Dicarboxylic acids like malic acid can function as more than just solvents; they can act as ionic cross-linkers between chitosan chains, which can enhance the material properties of the final product. acs.org The reaction is typically conducted in an aqueous environment, making it a relatively green and eco-friendly process. researchgate.net The final pH of the reaction mixture can influence the equilibrium between the protonated and unprotonated amino groups, thereby affecting the reactivity of the chitosan and the nature of the final product. For instance, after one synthesis of a chitosan graft copolymer, the pH was adjusted to 9 with sodium hydroxide (B78521) to precipitate and isolate the product. itu.edu.tr This highlights that pH control is essential not only for the reaction itself but also for the subsequent purification and recovery steps.

Advanced Characterization Techniques for Chitosan Malate Materials

Spectroscopic Analysis for Structural Elucidation of Chitosan (B1678972) Malate (B86768)

Spectroscopic techniques are indispensable for probing the molecular structure of chitosan malate, confirming the formation of the salt, and identifying the functional groups involved in the interaction.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in chitosan and this compound, and for confirming the chemical modifications that occur during the salification process. nih.gov The FTIR spectrum of pure chitosan typically displays characteristic absorption bands corresponding to O-H and N-H stretching, C-H stretching, C=O stretching (amide I), and N-H bending (amide II). researchgate.netmdpi.comijasrm.com

Upon reaction with malic acid to form this compound, notable changes in the FTIR spectrum are observed. The interaction between the amino groups (-NH2) of chitosan and the carboxylic acid groups (-COOH) of malic acid leads to the formation of ammonium (B1175870) carboxylate salts. This is evidenced by shifts in the positions and intensities of the characteristic peaks. For instance, the band corresponding to the N-H bending of the primary amine in chitosan is expected to shift, and new peaks associated with the carboxylate anion (COO-) from malic acid will appear. researchgate.net The analysis of these spectral changes allows for the confirmation of the successful formation of this compound and provides insights into the nature of the chemical bonds formed. researchgate.netsciety.org

Characteristic FTIR Peaks of Chitosan and Expected Shifts in this compound
Functional Group Wavenumber (cm⁻¹)
O-H and N-H stretching (Chitosan)~3400-3300 (broad)
C-H stretching (Chitosan)~2920 and 2870
Amide I (C=O stretching of acetyl group) (Chitosan)~1650
Amide II (N-H bending of primary amine) (Chitosan)~1590
Carboxylate (COO-) stretching (in this compound)Expected new peaks
N-H bending of ammonium ion (in this compound)Expected shift from Amide II

This table presents typical FTIR peak assignments for chitosan and hypothesized changes upon formation of this compound based on general principles of salt formation between an amine and a carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical structure and composition of this compound at the atomic level. researchgate.netmdpi.com In the ¹H NMR spectrum of chitosan, characteristic signals for the protons of the glucosamine (B1671600) and N-acetylglucosamine units are observed. mdpi.comresearchgate.net

The formation of this compound results in discernible changes in the NMR spectrum. New signals corresponding to the protons of the malate counter-ion will appear. For instance, the methine (-CH) and methylene (B1212753) (-CH₂) protons of malic acid will give rise to specific resonances. mdpi.comfrontiersin.org Furthermore, the chemical shifts of the chitosan protons, especially those near the amino group, may be altered due to the protonation and ionic interaction with the malate. bibliotekanauki.pl The integration of the signals from both the chitosan backbone and the malate moiety can be used to determine the degree of substitution or the molar ratio of malate to chitosan units in the polymer salt. nih.gov

Representative ¹H NMR Chemical Shifts for Chitosan and Malate
Proton Approximate Chemical Shift (ppm)
H-1 of glucosamine unit (Chitosan)~4.5-4.8
H-2 of glucosamine unit (Chitosan)~3.1-3.2
Protons of the pyranose ring (H-3 to H-6) (Chitosan)~3.5-3.9
Acetyl protons (-COCH₃) of N-acetylglucosamine unit (Chitosan)~2.0
Methine proton (-CH) of malate~4.3-4.5
Methylene protons (-CH₂) of malate~2.7-2.9

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature. mdpi.combibliotekanauki.pl

UV-Vis spectroscopy can be employed to characterize this compound solutions and nanoparticles. nih.gov Chitosan itself does not exhibit strong absorption in the UV-Vis region, except for a weak absorption band typically below 230 nm which can be attributed to the n → σ* transition of the amine groups and the n → π* transition of the carbonyl group in the N-acetylglucosamine units. ias.ac.in

The presence of malic acid and the formation of this compound can influence the UV-Vis absorption spectrum. While malic acid itself does not have a strong chromophore, the formation of this compound nanoparticles can lead to light scattering, which can be detected by an increase in the absorbance across the UV-Vis range. nih.govisca.me This technique is particularly useful for monitoring the formation and stability of this compound nanoparticles in suspension. isca.menih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Morphological and Microstructural Evaluation of this compound Formulations

Microscopy techniques are essential for visualizing the surface morphology, size, and internal structure of this compound materials, which are critical parameters for their performance in various applications.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of this compound in various forms, such as films, microparticles, and scaffolds. researchgate.netijpbs.com SEM analysis provides high-resolution images of the material's surface, revealing details about its texture, porosity, and particle shape and size distribution. ajol.infomdpi.commdpi.com

For instance, SEM images of this compound microparticles can show their spherical or irregular shape, surface smoothness or roughness, and the presence of any aggregation. researchgate.netnih.gov In the case of films or scaffolds, SEM can be used to visualize the pore structure, which is a critical factor in applications like tissue engineering and drug delivery. sciety.org The morphology observed by SEM can be correlated with the preparation method and processing parameters, providing valuable information for optimizing the formulation. scirp.org

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure and size of this compound nanoparticles. nih.gov TEM is particularly crucial for characterizing nano-sized formulations of this compound, providing direct evidence of their formation and morphology. ajphr.comresearchgate.net

TEM images can reveal the size, shape (e.g., spherical, rod-like), and size distribution of individual this compound nanoparticles. nih.govchemrevlett.com This information is vital as the nanoparticle size can significantly influence its biological interactions and performance. Furthermore, TEM can provide insights into the internal structure of the nanoparticles, such as whether they are solid or have a core-shell structure. frontiersin.org

Comparison of SEM and TEM for this compound Characterization
Technique Primary Information Obtained
Scanning Electron Microscopy (SEM) Surface morphology, topography, porosity, and microstructure of larger particles and films. researchgate.netijpbs.com
Transmission Electron Microscopy (TEM) Internal structure, size, shape, and size distribution of nanoparticles. frontiersin.orgnih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface morphology and nanomechanical properties of materials at the nanoscale. mdpi.comunl.edu For this compound and related biomaterials, AFM provides invaluable insights into surface topography, roughness, and the distribution of components in a composite. mdpi.comnih.gov

In tapping mode AFM, the morphology of chitosan-based materials can be visualized in detail. Studies on chitooligosaccharide malate (COS-Mal) have revealed a massive structure, which is morphologically similar to its citrate (B86180) and succinate (B1194679) salt counterparts. mdpi.com These salts often present with honeycomb-like structures of various sizes. mdpi.com The surface roughness and specific topographical features of this compound films can be quantified using AFM, which is critical for applications where surface interaction is a key factor. mdpi.com

Beyond imaging, AFM can be employed in modes like phase imaging to enhance edge detection and highlight the distribution of different components, such as metal ions adsorbed onto a chitosan matrix. mdpi.com Furthermore, nanoindentation experiments using an AFM tip allow for the measurement of localized mechanical properties, such as the Young's modulus and stiffness of this compound hydrogels or films. mdpi.comrsc.org This technique has been used to demonstrate changes in the mechanical stiffness of bacterial cell walls after treatment with chitosan derivatives and to measure the Young's modulus of individual chitosan microcapsules, which was found to range from 0.4 to 6.5 MPa. rsc.orgnih.gov

Table 1: Information Derivable from AFM Analysis of Chitosan-Based Materials
AFM Mode/TechniqueType of Information ObtainedRelevance to this compound
Tapping Mode (Topography)Surface morphology, roughness, particle/feature size and shape.Visualizes the honeycomb-like, massive structure of COS-Mal and surface texture of films. mdpi.com
Phase ImagingDifferentiation of surface components, edge enhancement.Can map the distribution of malate counter-ions or other additives on the chitosan surface. mdpi.com
Nanoindentation (Force Spectroscopy)Young's modulus, stiffness, adhesion forces.Quantifies the nanomechanical properties of this compound hydrogels and composites. mdpi.comrsc.org

Supramolecular and Crystalline Structure Analysis of this compound

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of polymeric materials. wisdomlib.org The degree of crystallinity in chitosan and its derivatives significantly influences their mechanical properties, swelling behavior, and degradation kinetics. mdpi.com Native chitosan is a semi-crystalline polymer, typically exhibiting two characteristic crystalline peaks in its diffraction pattern at 2θ angles of approximately 10° and 20°. researchgate.netnih.govresearchgate.net These peaks are attributed to the ordered packing of the polymer chains facilitated by strong intermolecular and intramolecular hydrogen bonds. researchgate.net

When chitosan is converted into a salt form, such as chitooligosaccharide malate (COS-Mal), its crystalline structure is significantly altered. The process of creating chitooligosaccharides (COS) from the original chitosan reduces crystallinity, resulting in a more amorphous structure. mdpi.com This is evidenced by the disappearance of the characteristic peaks at 10° and 20° and the appearance of a single broad halo peak. mdpi.com Specifically, while native chitosan shows peaks at 10.4° and 20.0°, chitooligosaccharide becomes amorphous and displays a single broad absorption peak around 2θ = 22.4°. mdpi.com The X-ray diffraction pattern for chitooligosaccharide malate (COS-Mal) also shows its main characteristic peak at approximately 2θ = 22.4°, which is consistent with the amorphous nature of the parent chitooligosaccharide. mdpi.com This indicates that the introduction of the malate counter-ion does not induce re-crystallization but maintains the amorphous state, which can enhance solubility and bioavailability.

Table 2: Comparison of Characteristic XRD Peaks for Chitosan and its Malate Salt
MaterialCharacteristic 2θ PeaksInferred Crystalline StructureReference
Native Chitosan~10° and ~20°Semi-crystalline researchgate.netnih.gov
Chitooligosaccharide (COS)~22.4° (broad peak)Amorphous mdpi.com
Chitooligosaccharide Malate (COS-Mal)~22.4° (broad peak)Amorphous mdpi.com

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure, size, and shape of particles and macromolecules in solution or in solid form. news-medical.netnih.gov Unlike XRD, which provides information on crystalline order, SAXS probes larger structural features, typically in the range of 1 to 100 nm, making it ideal for characterizing polymers, complexes, and nanoparticles in their native or functional state. nih.gov

For this compound systems, SAXS can provide critical information on the conformation of polymer chains in solution and the structure of self-assembled nanoparticles or complexes. Studies on individual chitosan solutions using SAXS with synchrotron radiation have determined the size and shape of the macromolecules. mdpi.com Analysis of scattering profiles showed that chitosan in solution forms structures with a maximum molecular size of 46 nm, and ab initio shape reconstruction revealed objects shaped like an oblate spheroid. mdpi.com

SAXS is also instrumental in studying the formation and structure of complexes between chitosan and other molecules, which is driven by electrostatic interactions. news-medical.net For instance, the technique has been used to characterize the structure of complexes formed between chitosan and caseinophosphopeptides under simulated gastrointestinal conditions. news-medical.net This approach can be directly applied to this compound to understand how the polymer chains organize in solution and how they interact with other biomolecules to form polyelectrolyte complexes or nanoparticles, providing insights into their size, shape (e.g., spherical, cylindrical), and internal density distribution. news-medical.netmdpi.com

Table 3: Structural Parameters of Chitosan in Solution Determined by SAXS
ParameterValue/DescriptionSignificanceReference
Maximum Molecular Size (Dmax)46 nmIndicates the overall size of the chitosan macromolecular structure in solution. mdpi.com
Reconstructed ShapeOblate spheroidDescribes the three-dimensional conformation of the polymer in solution. mdpi.com

Rheological and Mechanical Methodologies for this compound Systems

Viscosity Measurements

Viscosity is a key rheological parameter that reflects the molecular weight and chain conformation of polymers in solution. For chitosan, viscosity is highly dependent on its concentration, molecular weight, degree of deacetylation, the solvent used, and temperature. mju.ac.thmdpi.com Chitosan solutions typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. mju.ac.th

The choice of acid solvent is critical, as it not only dissolves the chitosan but can also affect the stability of the polymer chains through hydrolysis of the glycosidic linkages, leading to degradation. A comparative study on the degradation of chitosan in various organic acid solutions found that the type of acid significantly impacts the rate of viscosity loss over time. nih.gov In a 3% wt. solution, chitosan dissolved in malic acid exhibited the most substantial decrease in viscosity-average molecular weight (Mv) over a period of 168 hours, with a reduction of 11.22%. nih.gov This was notably higher than the degradation observed in formic acid, lactic acid (both 7.09%), and acetic acid (5.75%). nih.gov This suggests that malic acid may promote a faster rate of chain scission compared to the other tested organic acids under these conditions. Understanding these kinetics is crucial for controlling the properties of this compound formulations for applications like electrospinning or hydrogel formation. nih.gov

Table 4: Degradation of Chitosan in Different Organic Acid Solutions over 168 hours
Acid Solvent (3% wt.)Decrease in Viscosity-Average Molecular Weight (Mv)Reference
Malic Acid11.22% nih.gov
Formic Acid7.09% nih.gov
Lactic Acid7.09% nih.gov
Acetic Acid5.75% nih.gov

Mechanical Strength Analysis of this compound Composites

The mechanical properties of chitosan-based materials, such as tensile strength, elongation at break, and compressive strength, are fundamental to their suitability for applications like films, scaffolds, and hydrogels. nih.govresearchgate.net Pure chitosan materials can be brittle; therefore, they are often blended with plasticizers or other polymers to enhance their flexibility and strength. conicet.gov.ar

The mechanical performance of chitosan films is significantly influenced by the solubilizing acid used in their preparation. Research comparing films made from high molecular weight (HMW) chitosan plasticized with 23% glycerin showed that chitosan acetate (B1210297) and chitosan lactate (B86563) films exhibited significantly higher tensile stress than this compound films. acs.org This indicates that the nature of the counter-ion (malate vs. acetate or lactate) plays a direct role in the intermolecular interactions governing the film's strength.

For low molecular weight (LMW) this compound films, the concentration of plasticizer (glycerin) is a key determinant of mechanical properties. As the glycerin concentration increases, the tensile strain (a measure of flexibility) increases significantly, while the tensile stress tends to decrease. acs.org In contrast, for HMW this compound films, changes in glycerin concentration did not produce a significant change in tensile properties. acs.org Furthermore, composites of chitosan, malic acid, and urea (B33335) have been shown to form strong materials with compressive strengths of up to 10-15 MPa, demonstrating their suitability for load-bearing applications. researchgate.net

Table 5: Selected Tensile Properties of this compound Films
Film CompositionPropertyObservationReference
HMW this compound (23% Glycerin)Tensile StressSignificantly lower than corresponding chitosan acetate and chitosan lactate films. acs.org
LMW this compoundTensile StrainIncreases significantly with increasing glycerin concentration. acs.org
LMW this compoundTensile StressDecreases with the addition of glycerin beyond 13%. acs.org
Chitosan-Malic Acid-Urea CompositeCompressive StrengthCan reach up to 15 MPa in porous dry form. researchgate.net

Thermal Analysis Techniques for this compound Stability

Thermal analysis techniques are crucial for determining the stability of this compound under varying temperature conditions. These methods provide valuable information on degradation patterns and phase transitions, which are essential for processing and storage.

Thermogravimetric Analysis (TGA) Methodology

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. For chitosan and its derivatives like this compound, TGA reveals distinct stages of weight loss corresponding to moisture evaporation and polymer decomposition. mdpi.com

The typical TGA methodology involves heating a small sample of this compound at a constant rate, often 10 °C/min, under a controlled atmosphere such as nitrogen or air. scispace.comekb.eg The analysis usually covers a temperature range from ambient temperature to 600-800 °C. scispace.comekb.eg The resulting TGA curve plots percentage weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of weight loss and helps to pinpoint the temperatures of maximum decomposition. mdpi.com

Research on chitosan and related materials demonstrates a multi-stage degradation process. The initial weight loss, typically occurring between 25 °C and 183 °C, is attributed to the evaporation of adsorbed and bound water. mdpi.comredalyc.org The subsequent, more significant weight loss stage, observed at higher temperatures (e.g., 250-500 °C), corresponds to the pyrolytic decomposition of the chitosan backbone. mdpi.comscispace.com

Table 1: TGA Decomposition Stages for Chitosan-Based Materials

Material Initial Decomposition Temperature (°C) Main Decomposition Temperature (°C) Reference
Chitosan ~247-275 ~348 redalyc.orgresearchgate.net
Fungal Chitosan - ~280.6 mdpi.com
Crustacean Chitosan - ~299.5 mdpi.com
Chitosan-Lauric Acid-Acrylic Acid Composite - Not Specified ekb.eg

This table is interactive. Users can sort the data by clicking on the column headers.

Differential Scanning Calorimetry (DSC) Methodology

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as glass transition temperature (Tg), melting, and decomposition. ijmemr.org

In a typical DSC experiment for this compound, a small, accurately weighed sample is sealed in an aluminum pan. mdpi.com The sample is then heated at a controlled rate, commonly 5 or 10 °C/min, under a nitrogen atmosphere. redalyc.orgmdpi.com The resulting thermogram plots heat flow against temperature. Endothermic peaks generally represent processes like moisture loss and melting, while exothermic peaks can indicate crystallization or decomposition. redalyc.orgmdpi.com

For chitosan and its salts, DSC thermograms often show a broad endothermic peak in the range of 70–120 °C, which is associated with the loss of water. mdpi.com Another significant thermal event is the exothermic decomposition of the polymer, which for chitosan occurs at around 300 °C. ijmemr.org The glass transition temperature (Tg) of chitosan can be challenging to determine due to the influence of water, which acts as a plasticizer, and the semi-crystalline nature of the polymer. redalyc.orgprimescholars.com Reported Tg values for chitosan vary widely, for instance, from -23 to 67 °C depending on water content, and up to 203 °C in a drier state. redalyc.orgprimescholars.com

Table 2: Thermal Events in Chitosan-Based Materials Observed by DSC

Material Endothermic Peak (°C) Exothermic Peak (°C) Glass Transition (Tg) (°C) Reference
Chitosan ~85.44 ~297-309.60 118 (dry state) ijmemr.orgprimescholars.com
Chitosan Acetate 70-120 and 150-200 - ~167 redalyc.orgmdpi.com
Chitosan Lactate 70-120 - Not Reported mdpi.com

This table is interactive. Users can sort the data by clicking on the column headers.

Particle Size and Surface Charge Characterization of this compound Nanostructures

For this compound formulations intended for applications such as drug delivery, the size and surface charge of the resulting nanostructures are critical parameters that influence their stability, bioavailability, and interaction with biological systems.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension. sci-hub.semdpi.com The technique is based on the principle that particles in a liquid are in constant random motion due to collisions with solvent molecules (Brownian motion). sci-hub.se DLS measures the time-dependent fluctuations in the intensity of scattered light that occur as a result of this motion.

To perform a DLS measurement, a sample of the this compound nanoparticle suspension is diluted and placed in a cuvette within the DLS instrument. dovepress.com A laser beam illuminates the sample, and a detector measures the scattered light at a specific angle. sci-hub.se The fluctuations in scattered light intensity are analyzed by an autocorrelator to generate a correlation function, which is then used to calculate the particle's diffusion coefficient. Finally, the Stokes-Einstein equation is applied to determine the hydrodynamic diameter of the particles. sci-hub.se The results are often presented as an intensity-weighted size distribution, providing the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. sci-hub.sedovepress.com

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. dovepress.com A high zeta potential (either positive or negative) results in electrostatic repulsion between particles, preventing aggregation and ensuring the stability of the suspension. dovepress.com

Zeta potential is typically measured using the same instrument as DLS, employing the principle of laser Doppler electrophoresis. An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode. The velocity of this movement is measured and is proportional to the zeta potential.

Chitosan nanoparticles generally exhibit a positive zeta potential due to the protonation of the primary amino groups on the chitosan backbone in acidic to neutral solutions. dovepress.comnih.gov The magnitude of the zeta potential is influenced by factors such as the pH of the medium and the degree of deacetylation of the chitosan. nih.gov For instance, chitosan nanoparticles have been reported with zeta potentials ranging from +12 mV to over +30 mV, indicating good stability. dovepress.commdpi.com

Table 3: Particle Size and Zeta Potential of Chitosan-Based Nanoparticles

Chitosan Derivative/Formulation Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
Chitosan/Carboxymethyl Chitosan 197 ± 11 to 442 ± 7 0.235 - 0.635 +12.2 ± 0.6 to +37.6 ± 0.8 mdpi.com
Chitosan/Pectin 460 ± 20 to 1110 ± 30 Not Reported +19 ± 1 to +28 ± 1 mdpi.com
Chitosan/Alginate 120 ± 50 Not Reported -30.9 ± 0.5 mdpi.com
Chitosan Acetate 31.4 - 44.2 Not Reported Not Reported mdpi.com
Chitosan Lactate 100.8 - 121.8 Not Reported Not Reported mdpi.com
HT-CS-DCA ~200 0.08 - 0.18 +14 to +24 mdpi.com

This table is interactive. Users can sort the data by clicking on the column headers.

Elemental and Compositional Analysis Methodologies for this compound

Elemental analysis is essential for confirming the successful synthesis and purity of this compound. These techniques provide quantitative information about the elemental composition of the material.

The elemental composition of chitosan derivatives can be determined using a CHN elemental analyzer. researchgate.net This instrument combusts the sample at a high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the weight percentages of carbon, hydrogen, and nitrogen. researchgate.net For pure chitosan, the nitrogen content is a critical parameter related to its degree of deacetylation. nih.govscirp.org

Titration methods can also be employed to quantify specific functional groups. For instance, the carboxylic acid groups introduced by maleic anhydride (B1165640) in the synthesis of a chitosan derivative can be quantified by titration. This provides a measure of the degree of substitution.

Infrared spectroscopy (IR) is another valuable tool for compositional analysis, confirming the presence of characteristic functional groups in the this compound structure. While not providing elemental quantification, it verifies the chemical modification of the chitosan backbone.

Table 4: Elemental Composition of Chitosan

Element Weight Percentage (%) Reference
Carbon ~39 researchgate.net
Nitrogen 6.43 - 7.01 nih.gov
Hydrogen Not Specified

This table is interactive. Users can sort the data by clicking on the column headers.

Elemental Microanalysis

Elemental microanalysis, often performed using a CHNS/O analyzer, is a fundamental technique for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound, this analysis is crucial for verifying the successful synthesis of the salt and for estimating the degree of substitution of malate groups onto the chitosan backbone.

The theoretical elemental composition of this compound can be calculated based on the repeating units of chitosan (N-acetyl-D-glucosamine and D-glucosamine) and the malic acid moiety. Chitosan itself is a copolymer of β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine. nih.gov The formation of this compound involves an acid-base reaction between the primary amino groups (-NH2) of the D-glucosamine units and the carboxylic acid groups of malic acid. researchgate.net

The nitrogen content is a key indicator of the chitosan component, while the increase in carbon and oxygen content (determined by difference) relative to the parent chitosan can indicate the presence of the malate counter-ion. By comparing the experimentally determined C/N ratio with the theoretical values, one can assess the purity and composition of the this compound salt. For instance, a higher C/N ratio in this compound compared to the original chitosan would be expected due to the carbon-rich malic acid (C4H6O5).

Research on modified chitosan has demonstrated the utility of elemental analysis in confirming structural modifications. Studies have used the carbon-to-nitrogen (C/N) ratio to quantify the extent of crosslinking or grafting onto the chitosan backbone. researchgate.net This principle is directly applicable to this compound to confirm the ionic association of malic acid with the polymer chain. The elemental composition of chitosan varies based on its degree of deacetylation (DDA), which affects the ratio of nitrogen to carbon. researchgate.net Therefore, characterization of the initial chitosan is a prerequisite for an accurate interpretation of the elemental analysis of the final this compound product.

Table 1: Representative Elemental Composition Data for Chitosan and its Derivatives This table provides illustrative data based on typical findings for chitosan materials to demonstrate how elemental analysis results are presented. Actual values for this compound would depend on the specific molecular weight and degree of deacetylation of the chitosan, and the stoichiometry of the malate salt formation.

Sample% Carbon (C)% Hydrogen (H)% Nitrogen (N)C/N RatioSource
Chitosan (75% DDA)41.106.857.955.17 researchgate.net
Chitosan (62% DDA)42.406.687.305.81 researchgate.net
Chitosan (48% DDA)43.706.516.656.57 researchgate.net
Chitosan Aerogel (Crosslinked)44.976.587.156.29 researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Components

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used to detect and quantify trace and ultra-trace elements in a sample with exceptional sensitivity. nih.govanalytik-jena.com In the context of this compound, ICP-MS is employed to ensure the material's purity, particularly when it is intended for biomedical or food applications where the presence of heavy metals and other elemental impurities is strictly regulated.

The process involves introducing the sample, typically digested in an acidic solution, into a high-temperature argon plasma. The plasma atomizes and ionizes the elements within the sample. analytik-jena.com These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of a wide range of elements. nih.gov

For chitosan-based materials, sample preparation often involves dissolution in a weak acid, such as citric or hydrochloric acid, before analysis. researchgate.netnih.gov The use of internal standards is a common practice to compensate for matrix effects and ensure accuracy. nih.gov Research on food-grade chitosan has successfully established ICP-MS methods to determine a suite of elements, including beneficial minerals and potentially toxic heavy metals like lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg). researchgate.netnih.gov These methods demonstrate high sensitivity, with detection limits often in the parts-per-billion (ng/L) range, and excellent accuracy, with recovery rates typically between 89% and 109%. researchgate.netnih.gov The chelation properties of chitosan and its derivatives can be leveraged for the preconcentration of trace metals from environmental samples, further highlighting the interaction between the polymer and various elements. mun.cacore.ac.uk

The analysis of this compound via ICP-MS would provide a detailed profile of its inorganic impurities, verifying its safety and quality. The technique's high throughput and precision make it an indispensable tool in the quality control pipeline for advanced biomaterials.

Table 2: Example of Trace Elements Analyzed in Chitosan by ICP-MS and Method Performance This table is based on published data for food-grade chitosan and illustrates the capabilities of the ICP-MS technique. The values represent typical detection limits and recovery ranges achievable.

ElementSymbolTypical Detection Limit (ng/L)Standard Addition Recovery (%)RSD (%)Source
LeadPb0.6 - 19.089.50 - 109.001.17 - 4.05 researchgate.netnih.gov
CadmiumCd0.6 - 19.089.50 - 109.001.17 - 4.05 researchgate.netnih.gov
ArsenicAs0.6 - 19.089.50 - 109.001.17 - 4.05 researchgate.netnih.gov
MercuryHg0.6 - 19.089.50 - 109.001.17 - 4.05 researchgate.netnih.gov
ChromiumCr0.6 - 19.089.50 - 109.001.17 - 4.05 researchgate.netnih.gov
CopperCu0.6 - 19.089.50 - 109.001.17 - 4.05 researchgate.netnih.gov
NickelNi0.6 - 19.089.50 - 109.001.17 - 4.05 researchgate.netnih.gov
ZincZn0.6 - 19.089.50 - 109.001.17 - 4.05 researchgate.netnih.gov

Formulation Strategies and Architectural Design of Chitosan Malate Based Systems

Nanoparticle and Microparticle Formulations of Chitosan (B1678972) Malate (B86768)

The fabrication of chitosan-based particles in the nano- and micro-scale is a significant area of materials science. These particles are often developed as carriers for various active molecules. The inherent positive charge of chitosan in acidic solutions, such as a malic acid solution, is fundamental to many formulation techniques. mdpi.com

Ionic gelation, also known as ionotropic gelation, is a widely used method for preparing chitosan nanoparticles due to its simplicity and mild, aqueous-based conditions. innovareacademics.inmdpi.com The process is based on the electrostatic interaction between the positively charged amino groups (-NH₃⁺) of chitosan (when dissolved in an acid like malic acid) and a polyanion, which acts as a cross-linker. nih.govchitolytic.com

The mechanism involves dissolving chitosan in an acidic solution to form a polycationic polymer. A solution containing a polyanion, most commonly sodium tripolyphosphate (TPP), is then added dropwise under constant stirring. nih.govresearchgate.net This induces the spontaneous formation of a gel-like network as the chitosan chains are cross-linked through ionic interactions, resulting in the formation of nanoparticles. mdpi.com The characteristics of the resulting nanoparticles can be precisely controlled by manipulating several key parameters. For instance, the ratio of chitosan to the cross-linking agent significantly affects particle size and surface charge. nih.gov

Research on general chitosan nanoparticle synthesis has elucidated several controlling factors that are directly applicable to chitosan malate systems. chitolytic.com

ParameterInfluence on Nanoparticle PropertiesResearch Findings
Chitosan Concentration Affects particle size and polydispersity. Higher concentrations can lead to larger particles. researchgate.netKeeping the cross-linker concentration constant, an increase in chitosan concentration can lead to larger particle sizes. researchgate.net
Cross-linker (e.g., TPP) Concentration Influences the degree of cross-linking and particle stability.An increase in TPP concentration at a constant chitosan level can lead to smaller particle sizes initially, but excessive amounts may cause aggregation. researchgate.net
pH of Solution Determines the protonation state of chitosan's amino groups and thus its charge density. chitolytic.comThe formation of nanoparticles is favored at a pH below chitosan's pKa (~6.5) where the amino groups are protonated. mdpi.com
Mixing Technique Affects the homogeneity and stability of the resulting nanoparticles.Drop-wise addition of the cross-linker solution into the chitosan solution generally produces more stable and uniform nanoparticles compared to single-shot mixing. chitolytic.com

This table presents interactive data on parameters influencing chitosan nanoparticle formation via ionic gelation, based on general findings applicable to this compound.

In studies involving the encapsulation of almotriptan (B1666892) malate, chitosan nanoparticles were successfully formulated using the ionic gelation method, demonstrating the compatibility of the malate counter-ion within this formulation process. ajphr.comijzi.net

Emulsification and solvent evaporation represent another key strategy for fabricating chitosan-based micro- and nanoparticles. innovareacademics.invjs.ac.vn This method is particularly suitable for encapsulating hydrophobic molecules. innovareacademics.in The process typically involves creating a water-in-oil (W/O) or oil-in-water (O/W) emulsion. vjs.ac.vnmdpi.com

In a typical W/O emulsion cross-linking method, an aqueous solution of this compound is dispersed in an oil phase (like paraffin (B1166041) or vegetable oil) containing a surfactant to form fine droplets. mdpi.com A cross-linking agent can then be added to harden the chitosan within these droplets into solid microparticles. mdpi.com

Alternatively, the emulsification-solvent evaporation method involves dissolving a polymer in a volatile organic solvent that is immiscible with water. researchgate.net This polymer solution is emulsified in an aqueous phase containing a stabilizer (which could be a this compound solution, in the case of coating). The organic solvent is then removed by evaporation, causing the polymer to precipitate and form nanoparticles. innovareacademics.inresearchgate.net This technique has been used to prepare PLGA nanoparticles which are then coated with chitosan to enhance their properties. researchgate.net The key to this method is the controlled removal of the solvent to achieve the desired particle size and morphology. mdpi.com

Ionic Gelation Techniques

Hydrogel and Aerogel Architectures Incorporating this compound

Hydrogels and aerogels are three-dimensional porous networks capable of holding large amounts of water or air, respectively. This compound is an excellent candidate for forming these structures due to the polymer's ability to form cross-linked networks.

Chitosan hydrogels are formed by cross-linking the polymer chains to create a stable, 3D network that can absorb and retain significant volumes of aqueous fluids. nih.gov The cross-linking can be achieved through either physical or chemical means. mdpi.com

Physical cross-linking involves non-covalent bonds, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions. nih.govnih.gov For this compound, the multivalent malate anions can participate in ionic cross-linking with the protonated amino groups of the chitosan chains, contributing to the physical gelation process. This is similar to how other cross-linkers like tripolyphosphate (TPP) function. bibliotekanauki.pl

Chemical cross-linking involves the formation of irreversible covalent bonds, leading to more stable and mechanically robust hydrogels. nih.gov This is often achieved by reacting the amine (-NH₂) and hydroxyl (-OH) groups on the chitosan backbone with cross-linking agents like glutaraldehyde (B144438) or genipin (B1671432). nih.gov A particularly relevant mechanism for this compound involves using polycarboxylic acids, such as citric acid, as cross-linkers. acs.org At elevated temperatures, these acids can form amide bonds with chitosan's amino groups in a catalyst-free reaction, creating a covalently cross-linked network. acs.org Given the structural similarity, malic acid could potentially act as a cross-linker in a similar fashion under appropriate conditions.

Cross-linking TypeMechanism of ActionTypical AgentsResulting Hydrogel Properties
Physical (Ionic) Electrostatic attraction between protonated chitosan amine groups and anions. nih.govbibliotekanauki.plTripolyphosphate (TPP), Citrate (B86180), MalateReversible, pH-sensitive, lower mechanical strength. bibliotekanauki.pl
Physical (H-Bonding) Interaction between hydroxyl and amino groups on adjacent polymer chains. mdpi.comNot applicable (inherent property)Contributes to overall network stability.
Chemical (Covalent) Formation of stable amide or imine bonds between polymer chains. nih.govmdpi.comGlutaraldehyde, Genipin, Carboxylic Acids (e.g., Citric Acid) acs.orgIrreversible, chemically stable, mechanically stronger. bibliotekanauki.pl

This interactive table compares different cross-linking mechanisms relevant to the formation of this compound hydrogels.

Aerogels are ultralight, highly porous solid materials derived from gels by replacing the liquid component with a gas while avoiding significant collapse of the gel structure. nih.gov The fabrication of chitosan aerogels involves two main steps: the formation of a chitosan hydrogel (sol-gel process) and a subsequent drying step. mdpi.com The control over the final pore structure is determined by parameters in both stages. nih.gov

The initial hydrogel network, formed as described in the previous section, serves as the template for the final aerogel. The concentration of chitosan in the initial solution is a critical factor; higher concentrations generally lead to denser networks with smaller pores. researchgate.net One study specifically investigated the influence of different organic acids, including malic acid, on the structure of porous chitosan materials, indicating that the choice of acid solvent affects the resulting scaffold structure. mdpi.com

The drying method is paramount for preserving the porous architecture.

Freeze-drying (Lyophilization): In this process, the water in the hydrogel is frozen and then sublimated under vacuum. This technique tends to create larger, macroporous structures (pores > 50 nm) due to the formation of ice crystals that act as porogens. mdpi.com

Supercritical Drying: This method involves replacing the water in the hydrogel with a solvent like ethanol, which is then removed using supercritical CO₂. This process minimizes the capillary forces that cause pore collapse during conventional evaporation, allowing for the preservation of very fine, mesoporous structures (2-50 nm pores). nih.govresearchgate.net

By carefully selecting the gelation conditions (e.g., this compound concentration) and the drying technique, it is possible to tailor the porosity, pore size distribution, and specific surface area of the resulting this compound aerogel. mdpi.comresearchgate.net

Cross-linking Mechanisms in this compound Hydrogels

Film and Membrane Development from this compound

Chitosan's film-forming capabilities are well-documented. bioline.org.brmdpi.com this compound can be readily formulated into films and membranes, which are non-porous, solid sheets used in various applications. The standard method for their preparation is solution casting. nih.gov

The process involves preparing a homogeneous solution of this compound, pouring it onto a level surface (e.g., a Petri dish), and allowing the solvent (water and any excess acid) to evaporate slowly under controlled temperature and humidity. bioline.org.br As the solvent evaporates, the polymer chains organize and entangle, forming a solid, continuous film.

The properties of the resulting this compound film are highly dependent on the formulation. Research has shown that the type of acid used as the solvent significantly influences the final film structure. mdpi.com Specifically, hydroxylated acids like lactic, citric, and malic acid tend to produce films with a more compact structure compared to those made with acetic acid. mdpi.com This is attributed to stronger intermolecular interactions, such as hydrogen bonding, between the chitosan molecules and the hydroxylated counter-anions (malate). mdpi.com These interactions can enhance the mechanical properties and affect the permeability of the films. The incorporation of plasticizers, such as glycerol, can increase the flexibility and elongation at break of the films. acs.org Furthermore, cross-linking, as discussed with hydrogels, can be employed to reduce the water solubility and improve the mechanical strength and barrier properties of the films. acs.org

Acid Used for Chitosan DissolutionResulting Film MorphologyImpact on Properties
Acetic Acid Less compact structure.Standard benchmark for chitosan films. mdpi.com
Lactic Acid Compact structure.Enhanced intermolecular interactions. mdpi.com
Malic Acid Compact structure. mdpi.comStrong intermolecular interactions due to hydroxylated counter-anions, affecting mechanical and structural properties. mdpi.com
Citric Acid Compact structure, can act as a cross-linker at high temperatures. acs.orgmdpi.comCan improve mechanical strength and water resistance via covalent cross-linking. acs.org

This interactive table summarizes the influence of different acids on the properties of chitosan films, with specific relevance to this compound.

Casting and Electrospinning Methodologies

The fabrication of this compound structures, particularly films and nanofibers, primarily utilizes casting and electrospinning. These techniques are chosen for their versatility and ability to control the final morphology of the material.

Solvent Casting: This is a common and straightforward method for producing chitosan-based films. ncsu.edu The process begins with the dissolution of chitosan in an acidic solution to protonate its amino groups, rendering it soluble. ncsu.edu To form a this compound film, malic acid is used as the solvent. acs.org Typically, a 1% (w/w) chitosan solution is prepared in a 2% (w/v) malic acid aqueous solution under vigorous stirring. acs.org Once a homogeneous solution is obtained, it is poured into a mold, such as a Petri dish, and dried. acs.org The drying process, which can occur at room temperature over 48 hours or be accelerated in an oven, allows for the evaporation of the solvent, leaving a solid film. acs.org The entanglement of chitosan chains and intermolecular interactions during drying are crucial for film formation. ncsu.edu

Electrospinning: This technique produces nanofibers from a polymer solution using electrostatic forces. brieflands.com For chitosan, which has a high viscosity and surface tension in solution, electrospinning can be challenging. To overcome this, co-polymers like polyethylene (B3416737) oxide (PEO) or polyvinyl alcohol (PVA) are often added to the chitosan solution to improve its spinnability. mdpi.comresearchgate.net A high voltage is applied to the this compound solution, creating a charged jet that is drawn towards a collector. As the solvent evaporates, a web of nanofibers is deposited on the collector. mdpi.com The final morphology of these nanofibers—such as their diameter and the presence of beads—is influenced by parameters like solution viscosity, polymer concentration, applied voltage, and the distance between the needle and the collector. brieflands.commdpi.com

Table 1: Comparison of Casting and Electrospinning for this compound Systems

Feature Casting Method Electrospinning Method
Principle Solvent evaporation from a polymer solution in a mold. acs.org Ejection of a charged polymer jet under a strong electric field. mdpi.com
Typical Product Dense, non-porous films. ncsu.edu Porous mats of nanofibers with high surface-area-to-volume ratio. brieflands.com
Key Parameters Chitosan concentration, solvent type, drying temperature and time. acs.orgbohrium.com Solution viscosity, voltage, flow rate, collector distance. brieflands.commdpi.com
Advantages Simple, cost-effective, produces uniform films. ncsu.eduacs.org Produces structures mimicking the extracellular matrix, high porosity. brieflands.commdpi.com
Challenges Potential for bubble formation, long drying times. bohrium.com Requires careful optimization of parameters to avoid bead formation, use of co-polymers often necessary. mdpi.com

Barrier Property Measurement Techniques for this compound Films

The barrier properties of this compound films, particularly their resistance to the passage of gases and water vapor, are critical for applications like food packaging. These properties are quantified using standardized measurement techniques.

The most common barrier property evaluated is Water Vapor Permeability (WVP). The standard test method is a gravimetric technique, often referred to as the cup method. acs.orgresearchgate.net In this method, a film sample is used to seal a test cup containing a desiccant (like anhydrous calcium chloride) to create a 0% relative humidity (RH) environment inside. The cup is then placed in a controlled environment with a specific relative humidity and temperature (e.g., 50% RH and 30°C). acs.org Water vapor from the external environment permeates through the film into the cup, where it is absorbed by the desiccant. The rate of permeation is determined by periodically weighing the cup and plotting the weight gain over time. acs.org

The Water Vapor Transmission Rate (WVTR) is calculated from the slope of this plot. The WVP is then determined by normalizing the WVTR for the water vapor pressure difference across the film and the film's thickness. acs.org

Research shows that the type of acid used to dissolve the chitosan significantly impacts the film's barrier properties. For instance, chitosan films prepared with malic acid have been shown to exhibit different WVP values compared to those made with other acids like lactic acid, which is attributed to the different levels of interaction between the acid and the chitosan polymer chains. acs.org

Table 2: Water Vapor Permeability (WVP) of Chitosan Films with Different Acid Solvents

Film Type Average Thickness (mm) WVTR (g/m²·day) WVP (g·m/m²·day·Pa)
Chitosan-Malic Acid 0.035 105.8 ± 5.3 (2.5 ± 0.1) x 10⁻⁵
Chitosan-Lactic Acid 0.035 114.7 ± 5.7 (2.7 ± 0.1) x 10⁻⁵

Data derived from studies conducted at 30 °C and a water vapor pressure difference of 4245 Pa. acs.org

Other important properties include mechanical characteristics like tensile strength and elongation at break, which are measured using a testometric testing machine. researchgate.netjyoungpharm.org These properties are also influenced by the choice of acid solvent, chitosan concentration, and the addition of plasticizers like glycerol. bohrium.comresearchgate.net

Scaffold and Sponge Engineering Utilizing this compound

This compound is a promising material for tissue engineering, where it is fabricated into three-dimensional (3D) porous scaffolds or sponges. fabad.org.trexplorationpub.com These structures are designed to provide temporary mechanical support and a substrate for cell attachment, proliferation, and differentiation, ultimately guiding tissue regeneration. sigmaaldrich.cnuminho.pt The interconnected porous architecture is crucial for facilitating nutrient and oxygen transport to cells within the scaffold and for the removal of metabolic waste. mdpi.com

Chitosan's inherent properties, such as biocompatibility and biodegradability, make it an excellent candidate for scaffold material. explorationpub.comnih.gov Sponges and scaffolds can be engineered from this compound solutions using various techniques, with freeze-drying and porogen leaching being among the most common. fabad.org.trsigmaaldrich.cn

Freeze-Drying and Porogen Leaching Techniques

Creating a porous architecture in this compound scaffolds is essential for their function in tissue engineering. Freeze-drying and porogen leaching are two effective methods to achieve this.

Freeze-Drying (Lyophilization): This is a widely used technique to produce highly porous chitosan scaffolds. fabad.org.trmdpi.com The process involves three main steps:

A this compound solution is prepared and poured into a mold.

The solution is frozen at a controlled temperature (e.g., -20°C to -84°C). nih.govmdpi.com During this step, the solvent (water) forms ice crystals, and the this compound molecules are segregated into the interstitial spaces.

The frozen material is then placed under a high vacuum, causing the ice crystals to sublimate directly from a solid to a gas. This leaves behind a network of interconnected pores where the ice crystals were located. mdpi.comnih.gov

The final pore structure, including pore size and orientation, can be controlled by adjusting the freezing rate and temperature. mdpi.com This method produces scaffolds that are typically spongy and flexible. mdpi.com

Porogen Leaching: This technique involves introducing a porogen—a placeholder material—into the this compound solution before it solidifies. sigmaaldrich.cnnih.gov Common porogens include salt particles (e.g., sodium chloride, sodium acetate) or sugar crystals. sigmaaldrich.cnnih.gov The process is as follows:

Porogen particles of a specific size are mixed uniformly into a this compound solution.

The mixture is cast into a mold and allowed to solidify, trapping the porogen particles within the chitosan matrix.

The resulting solid construct is immersed in a solvent (typically water) that dissolves the porogen but not the chitosan.

The porogen leaches out, leaving behind a network of interconnected pores corresponding to the space occupied by the particles. nih.govnih.gov

The combination of freeze-drying and porogen leaching can also be used to create scaffolds with hierarchical pore structures. nih.govresearchgate.net

Table 3: Comparison of Scaffold Fabrication Techniques

Feature Freeze-Drying (Lyophilization) Porogen Leaching
Pore Formation Sublimation of frozen solvent crystals. mdpi.com Dissolution and removal of embedded porogen particles. nih.gov
Control of Porosity Controlled by freezing rate and polymer concentration. nih.govmdpi.com Controlled by the size and amount of porogen particles. sigmaaldrich.cnnih.gov
Pore Interconnectivity Generally results in high interconnectivity. mdpi.com High interconnectivity is achieved if porogen particles are sufficiently packed. mdpi.comnih.gov
Advantages Avoids the use of organic solvents; produces highly porous structures. mdpi.com Allows for precise control over pore size and shape. nih.gov
Disadvantages Pore size can be heterogeneous; may require long processing times. mdpi.com Requires a post-fabrication leaching step; potential for residual porogen. nih.gov

Porosity and Interconnectivity Assessment in this compound Scaffolds

The structural characteristics of a scaffold, specifically its porosity and pore interconnectivity, are critical determinants of its success in tissue engineering applications. nih.gov Several techniques are employed to quantitatively and qualitatively assess these features in this compound scaffolds.

Scanning Electron Microscopy (SEM): SEM is a primary tool for the visual assessment of scaffold morphology. nih.gov It provides high-resolution images of the scaffold's surface and cross-sections, allowing for the direct observation of pore geometry, size distribution, and the interconnected nature of the pore network. nih.govnih.gov Studies on chitosan scaffolds have used SEM to confirm the formation of porous structures with pore sizes ranging from 50 to 200 µm, which is suitable for cell infiltration. nih.gov

Mercury Intrusion Porosimetry (MIP): This technique is used to determine properties like total porosity, pore size distribution, and bulk density. nih.gov It involves forcing mercury under high pressure into the pores of a dried scaffold. The volume of mercury that intrudes at each pressure level is recorded and used to calculate the pore diameter. MIP has been used to determine the porosity of chitosan scaffolds, with results showing porosities around 73%. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that can be used to examine pore characteristics under aqueous conditions, which is more representative of a biological environment. nih.gov By measuring the complex impedance of the scaffold saturated with an electrolyte solution, properties such as porosity can be calculated. This method determined a porosity of 71% for a chitosan scaffold, which was comparable to results from MIP. nih.gov

The assessment of pore interconnectivity is vital as it governs the ability of cells to migrate throughout the scaffold and ensures uniform cell distribution. uminho.ptmdpi.com Good interconnectivity facilitates the transport of nutrients and the removal of waste products, which is essential for cell viability and tissue formation. mdpi.com

Table 4: Porosity and Pore Size Data for Chitosan Scaffolds from Different Assessment Methods

Fabrication/Assessment Method Polymer System Average Pore Size (μm) Porosity (%)
Freeze-Drying / SEM 1-4% Chitosan solution 50 - 200 75 - 85
Salt-Leaching / SEM Chitosan Good interconnectivity observed N/A
Phase Separation / SEM Chitosan 107.3 ± 24.1 N/A
Phase Separation / MIP Chitosan 82.2 ± 4.8 72.9 ± 0.5
Phase Separation / EIS Chitosan N/A ~71

Data compiled from various studies on chitosan scaffolds, applicable to this compound systems. nih.govnih.govnih.gov

Mechanistic Investigations of Chitosan Malate Interactions and Functionalities

Adsorption Mechanisms of Chitosan (B1678972) Malate (B86768) in Environmental Remediation

The effectiveness of chitosan malate in removing pollutants from water is attributed to its high density of amino (–NH₂) and hydroxyl (–OH) groups. The malate salt form ensures that the polymer is readily dissolved and its amino groups are protonated (–NH₃⁺), which is crucial for the primary adsorption mechanisms.

The study of sorption kinetics and isotherms is essential for understanding the rate and equilibrium of pollutant adsorption onto this compound.

Sorption Kinetics: Kinetic models are used to determine the rate at which pollutants are removed from a solution. For chitosan-based adsorbents, the adsorption process is often best described by the pseudo-second-order kinetic model. rsc.orgufl.eduarcjournals.org This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the pollutant. arcjournals.org The pseudo-first-order and intra-particle diffusion models are also used for analysis, though they often show a lower correlation. ufl.edudiva-portal.org

Adsorption Isotherms: Isotherm models describe how pollutants distribute between the adsorbent and the liquid phase when the adsorption process reaches equilibrium. The Langmuir and Freundlich models are the most commonly applied to chitosan systems. diva-portal.orgsci-hub.seresearchgate.netnih.gov

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and energetically equivalent active sites. rsc.orgdiva-portal.org It is often indicative of a chemisorption process and is frequently found to fit the data for heavy metal and dye adsorption on chitosan-based materials well. ufl.edusci-hub.se

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is generally applied to multilayer adsorption. rsc.orgresearchgate.net

The table below summarizes typical findings for the adsorption of pollutants by chitosan-based materials, which are analogous to the expected performance of this compound.

PollutantAdsorption ModelKey ParameterTypical Value
Lead (Pb²⁺)Langmuirq_max (mg/g)14.3 - 80
Cadmium (Cd²⁺)Langmuirq_max (mg/g)29.3 - 91.38
Chromium (Cr⁶⁺)Langmuirq_max (mg/g)77.7 - 12.50 (mmol/g)
Congo Red (Dye)Langmuirq_max (mg/g)~1050
Lead (Pb²⁺)Pseudo-second-orderk₂ (g mg⁻¹ min⁻¹)Varies with conditions
Copper (Cu²⁺)Pseudo-second-orderk₂ (g mg⁻¹ min⁻¹)Varies with conditions

Data compiled from studies on various chitosan-based adsorbents and is representative of the types of values obtained. ufl.edunih.govresearchgate.netnih.gov

The primary forces driving the adsorption of pollutants by this compound are electrostatic interactions and chelation.

Electrostatic Interactions: In solution, the amino groups on the this compound polymer chain become protonated (–NH₃⁺), imparting a positive charge to the macromolecule. This polycationic nature leads to strong electrostatic attraction with negatively charged (anionic) pollutants, such as certain industrial dyes (e.g., reactive and acid dyes) and anionic forms of heavy metals like chromate (B82759) (HCrO₄⁻). nih.gov

Chelation: The nitrogen atom in the amino groups and the oxygen atoms in the hydroxyl groups possess lone pairs of electrons. These electrons can be donated to form coordination bonds with heavy metal cations (e.g., Pb²⁺, Cu²⁺, Cd²⁺). This process, known as chelation, results in the formation of stable, ring-like structures that effectively sequester the metal ions from the solution. arcjournals.org This mechanism is a dominant factor in the removal of many toxic heavy metals from wastewater.

Sorption Kinetics and Isotherms

Antimicrobial Action Mechanisms of this compound and its Derivatives

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi, a property inherited from its parent polymer. The mechanisms are multifaceted, primarily involving disruption of the microbial cell envelope and interference with intracellular processes.

The most widely accepted antimicrobial mechanism of chitosan involves the disruption of the microbial cell membrane. This process is initiated by an electrostatic interaction between the positively charged this compound and negatively charged components on the microbial cell surface.

In bacteria, these anionic components include teichoic acids in the peptidoglycan layer of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. In fungi, the cell membrane contains negatively charged phospholipids. The binding of polycationic this compound to these sites neutralizes the surface charge and disrupts the membrane's structural integrity. This leads to increased membrane permeability, causing the leakage of vital intracellular components such as potassium ions, nucleotides, and small metabolites, which ultimately results in cell death.

Beyond surface interactions, chitosan, particularly lower molecular weight fractions, can exert its antimicrobial effects intracellularly. After permeating the compromised cell wall and membrane, chitosan molecules can enter the cytoplasm.

Once inside, the cationic polymer can interact with negatively charged cellular components. A primary target is microbial DNA and RNA. The electrostatic binding of chitosan to these nucleic acids can interfere with DNA replication and transcription processes. This inhibits the synthesis of messenger RNA (mRNA) and essential proteins, effectively halting vital metabolic pathways and preventing cell proliferation.

Membrane Disruption Hypotheses

Controlled Release Mechanisms from this compound Carrier Systems

This compound is an excellent candidate for creating carrier systems, such as hydrogels, films, or nanoparticles, for the controlled release of active compounds like drugs. ajphr.comnih.govresearchgate.net Its water solubility and mucoadhesive properties are particularly advantageous. The release of an encapsulated agent from a this compound matrix is typically governed by a combination of mechanisms.

The initial release is often a rapid "burst effect," where the agent adsorbed on or near the surface of the carrier is quickly liberated. Following this, a more sustained release phase occurs, which can be described by several models:

Diffusion-Controlled Release: The encapsulated agent moves through the polymer matrix following a concentration gradient (Fickian diffusion). The rate depends on the porosity and tortuosity of the this compound network.

Swelling-Controlled Release: Upon contact with an aqueous medium, the this compound matrix absorbs water and swells. This swelling increases the mesh size of the polymer network, facilitating the diffusion of the entrapped agent.

Erosion-Controlled Release: The release is governed by the degradation and dissolution of the polymer matrix itself.

The release kinetics are often analyzed using mathematical models to elucidate the dominant mechanism.

Kinetic ModelRelease Mechanism Description
Zero-Order The release rate is constant over time, independent of concentration. innovareacademics.in
First-Order The release rate is proportional to the remaining concentration of the agent in the carrier. ajphr.com
Higuchi Model Describes release from an insoluble matrix based on Fickian diffusion. ajphr.comchemrevlett.com
Korsmeyer-Peppas A semi-empirical model that relates release to time. The release exponent (n) provides insight into the mechanism (e.g., n ≈ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous/non-Fickian transport involving both diffusion and swelling). ajphr.comchemrevlett.comresearchgate.netnih.gov

Studies on chitosan-based systems often show that drug release follows non-Fickian transport, indicating a complex interplay between diffusion and polymer chain relaxation (swelling). researchgate.netinnovareacademics.in The pH-responsive nature of this compound can also be exploited, as changes in pH alter the polymer's charge and swelling behavior, allowing for "smart" or triggered release in specific environments. chemrevlett.com

Diffusion-Controlled Release Kinetics

The release of therapeutic agents from a this compound matrix is frequently governed by diffusion, a process where the drug moves through the polymer network into the surrounding medium. nih.gov This mechanism is fundamentally described by Fick's Law of Diffusion, which states that the rate of diffusion is proportional to the concentration gradient. nih.gov In the context of a this compound delivery system, the release rate is typically high initially and then decreases over time as the path for diffusion lengthens. nih.gov

The kinetics of this release can be analyzed using various mathematical models to elucidate the precise mechanism. The Higuchi model is often applied to describe drug release from a matrix system, where the cumulative amount of drug released is proportional to the square root of time, a hallmark of diffusion-based control. idosi.org Another powerful tool is the Korsmeyer-Peppas model, which can differentiate between different release mechanisms based on the value of the release exponent, 'n'. chemrevlett.com An 'n' value of approximately 0.45 (for a slab) or 0.5 suggests a Fickian (diffusion-controlled) release mechanism. chemrevlett.com Values between 0.5 and 1.0 indicate anomalous or non-Fickian transport, which involves a combination of diffusion and polymer swelling or erosion. researchgate.net

Studies on chitosan-based systems have demonstrated these varied kinetic profiles. For instance, some systems exhibit classic Fickian diffusion as the predominant release mechanism. mdpi.com In other cases, such as with tablets of chitosonium malate containing furosemide, the release has been characterized as non-Fickian, indicating that both diffusion and other polymer-related processes are at play. researchgate.net

Table 1: Common Kinetic Models for Analyzing Drug Release This table is interactive. Users can sort the columns by clicking on the headers.

Kinetic Model Equation Typical Application Release Mechanism Indicated
Zero-Order C = k₀t Dosage forms with constant release Drug dissolution from a saturated solution
First-Order log(C₀ - C) = -k₁t / 2.303 Systems where release rate depends on concentration Diffusion in porous matrices
Higuchi Q = kHt¹/² Release from matrix and transdermal systems Fickian diffusion

| Korsmeyer-Peppas | Mₜ/M∞ = kₙtⁿ | Describes release from polymeric systems | Differentiates between Fickian diffusion, non-Fickian transport, and erosion |

pH-Responsive and Stimuli-Responsive Release Profiles

This compound exhibits significant pH-responsive behavior, making it a "smart" material for controlled drug delivery. This functionality stems from the chemical structure of chitosan, a polycationic polymer with abundant primary amino groups (-NH2) along its backbone. ui.ac.idnih.gov

The mechanism is driven by the pKa of these amino groups, which is approximately 6.3–6.5. rsc.org

In acidic environments (pH < pKa): The amino groups become protonated, acquiring a positive charge (-NH3+). This leads to electrostatic repulsion between the polymer chains, causing the this compound matrix to swell and become more porous. rsc.org This swelling facilitates the rapid release of an encapsulated drug. ui.ac.id

In neutral or basic environments (pH > pKa): The amino groups remain largely uncharged. Chitosan becomes less soluble and can form a more compact, gel-like structure that hinders drug diffusion and slows the release rate. rsc.org

This pH-dependent behavior has been demonstrated in various studies. For example, core-shell nanocarriers made with chitosan for the delivery of sunitinib (B231) malate showed minimal drug release at a physiological pH of 7.4. researchgate.netnih.gov However, when the pH was lowered to 4.5, simulating the acidic environment of a tumor, a significantly higher and more rapid release of the drug was observed. researchgate.netnih.gov The rate of release in the acidic medium was also found to be dependent on the amount of chitosan used in the formulation, with lower chitosan content leading to faster release. nih.gov

Table 2: pH-Dependent Release of Sunitinib Malate from Chitosan-Based Nanocarriers This table is interactive. Users can sort the columns by clicking on the headers.

Chitosan Content pH Cumulative Release (48 hours) Reference
Low 4.5 93% nih.gov
High 4.5 44% nih.gov

This stimuli-responsive profile allows for the design of delivery systems that can selectively release their payload in specific physiological environments, such as the acidic microenvironment of tumors or the lower pH of the stomach. ui.ac.id

Erosion-Based Release Mechanisms

In addition to diffusion, drug release from this compound can also occur through erosion of the polymer matrix. nih.gov This mechanism involves the gradual degradation and dissolution of the polymer from the surface of the delivery system, which liberates the entrapped drug. researchgate.net Erosion is particularly relevant for water-soluble derivatives of chitosan. mdpi.com Since this compound is a salt of chitosan, it possesses greater aqueous solubility than unmodified chitosan, making erosion a probable contributor to its release profile.

Often, drug release is not governed by a single mechanism but by a combination of diffusion and erosion. nih.gov Evidence for the involvement of erosion can be obtained by observing the physical changes in the dosage form over time. For example, scanning electron microscopy (SEM) studies of chitosan-based tablets have revealed the formation of pores on the surface and a concurrent decrease in the total mass of the tablet during dissolution, which are clear indicators of an erosion process occurring alongside diffusion. nih.gov

Hemocompatibility Assessments for this compound-Based Biomaterials (In Vitro Methodologies)

For any biomaterial intended for applications that involve contact with blood, such as drug delivery systems or medical device coatings, a thorough assessment of its hemocompatibility is critical. nih.gov Hemocompatibility refers to the ability of a material to not induce adverse reactions in the blood, such as thrombosis (clotting), hemolysis (rupture of red blood cells), or activation of the complement system. nih.govresearchgate.net While chitosan is known to have hemostatic (blood-clotting) properties, its derivatives and formulations like this compound must be evaluated to ensure they are safe for their intended use. sci-hub.se This is typically done using a suite of standardized in vitro methodologies.

Hemolysis Assay Methodologies

The hemolysis assay is a fundamental in vitro test to quantify a material's potential to damage red blood cells (RBCs). evotec.com The underlying principle is to measure the amount of hemoglobin released from lysed RBCs after exposure to the test material. evotec.com

The standard methodology involves the following steps:

Preparation of RBC Suspension: Fresh whole blood, typically from human donors, is collected in an anticoagulant. The RBCs are separated by centrifugation, washed multiple times with a buffered saline solution (like PBS), and then resuspended to a specific concentration (e.g., 2%). mdpi.com

Incubation: The test material (this compound) at various concentrations is incubated with the RBC suspension for a defined period (e.g., 45-60 minutes) at 37°C. evotec.commdpi.com

Separation: After incubation, the samples are centrifuged to pellet the intact RBCs. evotec.com

Quantification: The supernatant, which contains hemoglobin from any lysed cells, is carefully collected. Its absorbance is measured using a spectrophotometer at a wavelength of 540 nm. mdpi.com

Calculation: The percentage of hemolysis is calculated by comparing the absorbance of the test sample to that of a positive control (which induces 100% hemolysis, e.g., distilled water or Triton X-100) and a negative control (0% hemolysis, e.g., PBS). mdpi.com

A critical consideration when testing chitosan-based materials is the potential for acidic pH to cause hemolysis independently of the material itself. nih.gov Therefore, it is essential to use neutralized solutions of this compound to ensure the observed results reflect the intrinsic properties of the compound and not an artifact of the solution's pH. nih.govresearchgate.net

Table 3: General Protocol for In Vitro Hemolysis Assay This table is interactive. Users can sort the columns by clicking on the headers.

Step Procedure Purpose
1. Blood Collection Collect fresh human blood with an anticoagulant (e.g., sodium citrate). Prevent premature clotting.
2. RBC Washing Centrifuge blood, discard plasma/buffy coat, and wash RBCs 3x with PBS. Isolate RBCs and remove interfering plasma components.
3. Incubation Mix RBC suspension with test material, positive control (Triton X-100), and negative control (PBS). Incubate at 37°C. Expose RBCs to the material under physiological temperature.
4. Centrifugation Centrifuge all samples to pellet intact RBCs. Separate intact cells from the supernatant containing free hemoglobin.
5. Measurement Measure the absorbance of the supernatant at 540 nm. Quantify the amount of released hemoglobin.

| 6. Calculation | % Hemolysis = [(Abs_sample - Abs_neg) / (Abs_pos - Abs_neg)] x 100 | Determine the hemolytic potential of the test material relative to controls. |

Coagulation Time Determination

In vitro coagulation assays are used to determine if a material activates the blood clotting cascade. mdpi.com Common methods include whole blood clotting time and plasma recalcification time. mdpi.combiotechnology.kiev.ua Chitosan's effect on coagulation can be influenced by its molecular weight and degree of deacetylation. mdpi.commdpi.com

Plasma Recalcification Time: This assay assesses the effect of a material on the intrinsic and common coagulation pathways. mdpi.com

Platelet-poor plasma (PPP) is prepared by centrifuging whole blood collected with a citrate (B86180) anticoagulant. The citrate binds calcium ions (Ca²⁺), preventing clotting. mdpi.com

The this compound biomaterial is added to a sample of the PPP and incubated.

Coagulation is initiated by adding a solution of calcium chloride (CaCl₂). This addition of excess calcium overcomes the effect of the citrate, allowing the clotting cascade to proceed. mdpi.com

The time taken for a visible fibrin (B1330869) clot to form is measured. This is the plasma recalcification time. A shorter time compared to a control indicates a pro-coagulant effect.

Whole Blood Clotting Time: This is a more direct method where the test material is added directly to a sample of fresh, non-anticoagulated or heparinized whole blood. biotechnology.kiev.uaresearchgate.net The tube is gently tilted at regular intervals, and the time until the blood no longer flows and a solid clot is formed is recorded. researchgate.net Studies have shown that chitosan can significantly reduce the whole blood clotting time compared to a control. sci-hub.seresearchgate.net

Cellular Interaction Mechanisms with this compound Substrates (In Vitro Studies on Cell Lines)

The interaction of this compound with cells is a critical aspect of its biocompatibility and functionality, particularly for applications involving mucosal delivery. In vitro studies using various cell lines help to elucidate these interactions at a cellular level.

A key mechanism governing the interaction is the electrostatic attraction between the positively charged chitosan polymer and the negatively charged components of the cell membrane. nih.gov This interaction is fundamental to chitosan's ability to transiently open tight junctions between epithelial cells, thereby enhancing the absorption of co-administered drugs. nih.govwhiterose.ac.uk

Specific research on this compound (CM) using the Caco-2 cell line, a model for the human intestinal epithelium, has provided detailed insights into its cellular effects. researchgate.net These studies revealed a distinct concentration-dependent cytotoxicity. researchgate.net

At low concentrations (≤ 2.5 mg/mL), this compound was found to be highly biocompatible, with cell viability remaining at 90% or higher. researchgate.net

However, at higher concentrations (5 to 15 mg/mL), a significant cytotoxic effect was observed, with cell viability dropping sharply. researchgate.net

Table 4: Effect of this compound (CM) Solution on Caco-2 Cell Viability This table is interactive. Users can sort the columns by clicking on the headers.

CM Concentration Cell Viability (%) Reference
≤ 2.5 mg/mL ≥ 90% researchgate.net
5 mg/mL 31 ± 15% researchgate.net
10 mg/mL 7 ± 3% researchgate.net

Beyond viability, high concentrations of this compound were also found to affect the integrity of the cellular cytoskeleton. researchgate.net Immunofluorescence studies on Caco-2 cells showed that treatment with CM led to notable alterations in the organization of both actin microfilaments and microtubules. researchgate.netresearchgate.net Specifically, a progressive disruption of the actin stress fiber network was observed, accompanied by the formation of actin aggregates within the cell cytoplasm. researchgate.net These findings suggest that at concentrations that might be reached locally in vivo, this compound can significantly modulate cell structure and function. researchgate.net Furthermore, other studies have shown that the degree of deacetylation (%DD) of the chitosan used is a critical parameter for cell attachment, with higher %DD substrates better supporting cell adherence. nih.gov

Cell Adhesion and Proliferation Studies

This compound, a salt formed from the natural polymer chitosan and malic acid, has been investigated for its role in biomedical applications, particularly in creating environments conducive to cellular interactions. Its properties as a component in scaffolds and films influence cell adhesion and proliferation, which are critical processes in tissue regeneration.

Research on composite materials has highlighted the utility of this compound. For instance, solid scaffolds created by dissolving calcium phosphate (B84403) cement (CPC) powder in a 5% aqueous solution of this compound have been developed. mdpi.com The incorporation of superparamagnetic nanoparticles into these this compound-based scaffolds was found to enhance their mechanical strength and wetting ability, which in turn promotes greater protein absorption. mdpi.com The adsorption of proteins onto a biomaterial surface is a crucial initial step that facilitates subsequent cell attachment and adhesion. Therefore, the improved protein absorption capacity of these scaffolds suggests a favorable environment for cell adhesion.

Studies on chitosan-based materials, in general, have shown that they can serve as a scaffold for cell growth and proliferation. mdpi.commdpi.com The porous structure of chitosan scaffolds is beneficial for cell seeding, migration, and the exchange of nutrients, all of which are necessary for robust proliferation. nih.gov While these studies focus on chitosan broadly, the use of this compound as a solvent and component in creating such scaffolds is a key enabling step. mdpi.comfrontiersin.org For example, an injectable calcium phosphate scaffold utilized a liquid phase consisting of this compound to provide a medium for cell culture and nutrient supply. frontiersin.org

The effect of chitosan derivatives on cell proliferation can be concentration-dependent. A study on carboxymethyl chitosan (a different derivative) showed that higher concentrations (500 µg/mL) had a more pronounced positive effect on initial cell proliferation compared to lower concentrations (100 µg/mL). frontiersin.org While specific proliferation rate data for this compound is not detailed in the provided sources, its successful use in forming cell-supporting scaffolds indicates its compatibility with processes of cell adhesion and growth. mdpi.comfrontiersin.org The modification of chitosan, such as through plasma treatment of chitosan membranes, has been shown to significantly improve the adhesion and proliferation of L929 fibroblast cells compared to untreated membranes. researchgate.netscispace.com

Cytocompatibility Assessments (Excluding Human Clinical Data)

Cytocompatibility is a fundamental requirement for any biomaterial intended for medical applications. Chitosan and its derivatives are generally regarded as biocompatible. bibliotekanauki.plnih.gov Specific investigations into this compound have provided nuanced insights into its interaction with cells at various concentrations.

A key study evaluated the effects of this compound, prepared both as a solution and as microparticles, on the viability of Caco-2 cells, a human colon adenocarcinoma cell line. researchgate.net The results demonstrated a clear concentration-dependent cytotoxic effect.

For this compound in solution, concentrations of 2.5 mg/mL or lower were found to be highly cytocompatible, with cell viability remaining at 90% or higher. researchgate.net However, as the concentration increased, a significant drop in viability was observed. At 5 mg/mL, viability decreased to 31 ± 15%, falling sharply to 7 ± 3% at 10 mg/mL and 5 ± 2% at 15 mg/mL. researchgate.net This indicates a threshold above which this compound solution exhibits considerable cytotoxicity to Caco-2 cells in vitro. researchgate.net

When formulated as microparticles obtained by spray drying, this compound was found to be more toxic than the solution form. researchgate.net Treatment with 1 mg of microparticles per well resulted in a cell viability of 84 ± 17%. researchgate.net This decreased dramatically to 16 ± 8% with 5 mg of microparticles and further to 5 ± 6% with 10 mg. researchgate.net

These findings underscore the importance of concentration and physical form in the cytocompatibility of this compound. While it is well-tolerated at lower concentrations, it can induce significant cytotoxic effects at higher levels. This concentration-dependent nature is a critical consideration in the design of biomaterials. General studies on chitosan nanoparticles also conclude that while they typically express low cytotoxicity, every new formulation should undergo careful assessment. frontiersin.org The use of chitosan in composite scaffolds for bone tissue engineering has consistently shown excellent biocompatibility with various cell lines, including MC3T3-E1 and MG-63 osteoblast-like cells, supporting cell attachment and proliferation without inducing cytotoxic effects. mdpi.commdpi.com

Interactive Data Table: Cytotoxicity of this compound on Caco-2 Cells

The following table summarizes the findings on cell viability after a 24-hour treatment with different forms and concentrations of this compound. researchgate.net

FormulationConcentration/Amount per WellMean Cell Viability (%)Standard Deviation (±)
This compound Solution≤ 2.5 mg/mL≥ 90-
This compound Solution5 mg/mL3115
This compound Solution10 mg/mL73
This compound Solution15 mg/mL52
This compound Microparticles1 mg8417
This compound Microparticles5 mg168
This compound Microparticles10 mg56

Advanced Modifications and Composite Development of Chitosan Malate

Graft Copolymerization on Chitosan (B1678972) Malate (B86768) Backbone

Graft copolymerization is a significant technique for modifying the chemical and physical characteristics of chitosan by attaching side chains of other polymers to its backbone. mdpi.comresearchgate.net This process can introduce new functionalities and enhance properties like solubility and responsiveness to stimuli. mdpi.comunits.it The primary amino and hydroxyl groups on the chitosan chain serve as active sites for initiating grafting reactions. mdpi.commdpi.com

The grafting of synthetic polymers onto the chitosan backbone is a common strategy to create hybrid materials with combined properties of both the natural polysaccharide and the synthetic polymer. ukm.my This modification can improve characteristics such as thermal stability and flexibility. researchgate.net

Common synthetic polymers grafted onto chitosan include:

Poly(N-isopropylacrylamide) (PNIPAM) : Grafting PNIPAM onto chitosan introduces thermoresponsive properties, making the resulting copolymer sensitive to temperature changes. mdpi.commdpi.com These copolymers have been explored for applications in drug delivery and tissue engineering. mdpi.com The synthesis is often carried out via free-radical polymerization using an initiator like potassium persulfate. mdpi.com

Poly(methyl methacrylate) (PMMA) : Grafting PMMA onto chitosan can enhance its mechanical properties and flexibility. researchgate.net Studies have shown that Fenton's reagent (Fe²⁺ - H₂O₂) can be used as a redox initiator system for this grafting process. ukm.my

Poly(methacrylic acid) (PMAA) : The grafting of methacrylic acid onto chitosan derivatives like carboxymethyl chitosan has been performed to improve properties and create materials with pH sensitivity. researchgate.net

While these examples demonstrate the versatility of chitosan in graft copolymerization, specific research detailing the graft copolymerization onto a pre-formed chitosan malate backbone is not extensively documented. The process typically involves dissolving chitosan in an acidic solution, which could be malic acid, followed by the polymerization of the monomer.

Functionalization of chitosan involves the introduction of specific chemical groups or molecules to impart desired biological or chemical properties. encyclopedia.pub The presence of reactive amino and hydroxyl groups on the chitosan backbone allows for various chemical modifications. mdpi.com

Strategies for functionalization include:

Quaternization : This process improves the solubility of chitosan at neutral pH and enhances its antimicrobial activity and mucoadhesiveness by introducing a permanent positive charge. encyclopedia.pub

Attachment of Bioactive Molecules : Specific molecules can be attached to the chitosan chain to create materials for targeted applications. For instance, the functionalization of scaffolds with gold nanoparticles has been shown to increase biocompatibility. mdpi.com

The functionalization of chitosan with biocompatible moieties aims to enhance its inherent beneficial properties, such as biocompatibility and biodegradability, for advanced biomedical applications. encyclopedia.pubmdpi.com Studies have noted that the treatment of Caco-2 cells with this compound can modify cell viability and cytoskeletal structures, particularly at high concentrations, highlighting the importance of the concentration and form of the modified chitosan used. researchgate.net

Introduction of Synthetic Polymers

Cross-linking Strategies for Enhanced this compound Stability and Functionality

Cross-linking is a crucial method to improve the mechanical strength, thermal stability, and durability of chitosan-based materials. nih.govgriffith.edu.au This process involves forming bonds between polymer chains, creating a three-dimensional network structure. mdpi.com Cross-linking can be achieved through either chemical or physical methods. nih.govakademiabaru.com

Chemical cross-linking involves the formation of irreversible covalent bonds between chitosan chains, often facilitated by a cross-linking agent. nih.govuq.edu.au

Mechanism with Dicarboxylic Acids : Dicarboxylic acids, such as malic acid, can act as cross-linkers for chitosan. The process typically involves an amidation reaction between the amino groups (-NH₂) of chitosan and the carboxylic acid groups (-COOH) of the acid. This reaction forms amide linkages and can be promoted by heat. mdpi.com For instance, citric acid, a tricarboxylic acid, has been used to simultaneously dissolve and cross-link chitosan, forming ester linkages with the hydroxyl groups of the polysaccharide. mdpi.com This type of cross-linking can enhance the elasticity and mechanical strength of the resulting films. mdpi.com

Common Chemical Cross-linkers :

Glutaraldehyde (B144438) : A highly efficient and widely used cross-linker that reacts with the amino groups of chitosan to form Schiff bases. uq.edu.aumdpi.com However, concerns about its potential cytotoxicity exist. uq.edu.au

Genipin (B1671432) : A naturally occurring cross-linker with lower toxicity compared to glutaraldehyde. nih.govuq.edu.au It reacts with the amino groups of chitosan, leading to the formation of a cross-linked network. uq.edu.au

Glyoxal : Another dialdehyde (B1249045) that can cross-link chitosan through reactions with both amino and hydroxyl groups. uq.edu.aunih.gov

The selection of the cross-linking agent and the reaction conditions are critical as they influence the final properties of the cross-linked material. nih.gov

Cross-linking AgentTypeMechanism with ChitosanKey Characteristics
Malic Acid (as a dicarboxylic acid)Natural Dicarboxylic AcidAmidation reaction between chitosan's amino groups and the acid's carboxyl groups. mdpi.comCan also act as a solvent; enhances mechanical properties. mdpi.commdpi.com
GlutaraldehydeAldehydeForms Schiff bases with amino groups. uq.edu.auHighly efficient, but potential cytotoxicity is a concern. uq.edu.aumdpi.com
GenipinNatural IridoidNucleophilic attack by amino groups on the genipin molecule. uq.edu.auLower toxicity, biocompatible. nih.govuq.edu.au
GlyoxalAldehydeReacts with both amino and hydroxyl groups. uq.edu.aunih.govUsed for preparing hydrogels and other materials. uq.edu.au

Physical cross-linking results in the formation of a non-permanent network through physical interactions such as ionic bonds, hydrogen bonds, or hydrophobic interactions. nih.govmdpi.com This method is often considered safer and less costly than chemical cross-linking. mdpi.com

Ionic Gelation : This is a common physical cross-linking method for chitosan. Since chitosan is a cationic polymer in acidic solutions, it can interact with anionic molecules to form a gelled network. uniroma1.it Malate ions from malic acid can participate in these ionic interactions.

Tripolyphosphate (TPP) : TPP is a well-known polyanionic cross-linker for chitosan. akademiabaru.comuniroma1.it The electrostatic interactions between the positively charged amino groups of chitosan and the negatively charged phosphate (B84403) groups of TPP lead to the formation of a cross-linked structure. uniroma1.it The properties of the resulting scaffold or nanoparticles can be tuned by adjusting the concentrations of chitosan and TPP, as well as the reaction time. uniroma1.it

Neutralization : Increasing the pH of a chitosan solution can induce physical cross-linking. As the pH approaches the pKa of chitosan's amino groups (~6.5), the polymer loses its charge, leading to reduced repulsion between chains and the formation of hydrophobic and hydrogen bonds that result in gelation. mdpi.com

TechniqueMechanismCross-linking Agent ExampleKey Features
Ionic GelationElectrostatic interactions between cationic chitosan and anionic molecules. uniroma1.itTripolyphosphate (TPP), Malate ionsForms non-covalent bonds, process is reversible. akademiabaru.comuniroma1.it
NeutralizationReduced charge repulsion and formation of hydrogen/hydrophobic bonds at higher pH. mdpi.comSodium hydroxide (B78521), Sodium bicarbonate mdpi.comInduces gelation by increasing pH near chitosan's pKa. mdpi.com

Chemical Cross-linking Agents and Mechanisms

Hybrid and Composite Materials Incorporating this compound

The development of hybrid and composite materials by combining chitosan with other organic or inorganic substances is a strategy to create advanced materials with superior properties. mdpi.comresearchgate.net Chitosan's ability to interact with various materials makes it an excellent candidate for forming composites. mdpi.comgriffith.edu.au

Research has specifically demonstrated the use of this compound in creating composite scaffolds. In one study, a 5% aqueous solution of this compound was used to dissolve calcium phosphate cement (CPC) powder to create solid scaffolds. mdpi.com The inclusion of superparamagnetic iron oxide nanoparticles into this this compound/CPC system resulted in scaffolds with improved mechanical properties. mdpi.com This highlights the role of this compound as a biocompatible matrix for dispersing inorganic fillers to create functional composite materials for biomedical applications, such as tissue engineering. mdpi.com

Furthermore, chitosan is often blended with other polymers or reinforced with fillers like clays (B1170129) (e.g., Laponite) or nanoparticles to enhance its mechanical, thermal, and barrier properties for applications in packaging and biomedicine. mdpi.commdpi.com The functional groups on chitosan allow for strong interactions with these incorporated materials, leading to the development of robust hybrid structures. mdpi.com

Integration with Inorganic Nanoparticles (e.g., Metal Oxides, Carbon Nanomaterials)

The incorporation of inorganic nanoparticles into a chitosan matrix is a common strategy to improve mechanical strength, thermal stability, and introduce new functionalities such as conductivity or enhanced antimicrobial activity. nih.govmdpi.com While research specifically detailing the integration of inorganic nanoparticles with pre-formed this compound is limited, extensive studies on chitosan composites provide a strong indication of the potential modifications. The principles of forming these composites are based on the interaction between the functional groups of chitosan and the surface of the nanoparticles.

Metal Oxides: The blending of chitosan with metal oxide nanoparticles like titanium dioxide (TiO₂), iron oxide (Fe₃O₄), and aluminum oxide (Al₂O₃) has been shown to enhance the physicochemical properties of the resulting composite films. nih.gov These nanoparticles can be dispersed into a chitosan solution before film casting. The amino (-NH₂) and hydroxyl (-OH) groups on the chitosan backbone can chelate with the metal oxide ions, leading to a well-dispersed composite material. up.ac.za For instance, the creation of magnetic chitosan composites by incorporating Fe₃O₄ nanoparticles has been achieved by adding the nanoparticles to a chitosan chloride solution, followed by cross-linking. nih.gov This approach could be adapted for this compound, where the malic acid would influence the dispersion and interaction with the metal oxide particles. Studies on chitosan-metal oxide composites have demonstrated improved swelling and mechanical properties. nih.gov

Carbon Nanomaterials: Carbon nanotubes (CNTs) are another class of inorganic fillers used to reinforce chitosan matrices, offering enhanced mechanical strength and electrical conductivity. mdpi.comresearchgate.net Composites can be prepared by dispersing acid-functionalized CNTs in a chitosan solution, leading to covalent grafting between the two components. mdpi.com The introduction of single-walled carbon nanotubes (SWCNTs) into chitosan scaffolds has been shown to order the polymer structure, thereby increasing the elastic modulus and conductivity of the composite films. researchgate.net The process typically involves preparing a suspension of CNTs in an aqueous solution, to which chitosan powder and an acid (like acetic acid in many studies) are added. researchgate.net It is conceivable that using malic acid in this process would similarly facilitate the dispersion of CNTs and the formation of a this compound-CNT composite with tailored properties.

Table 1: Examples of Chitosan-Inorganic Nanoparticle Composites and Their Properties

NanoparticleMethod of IntegrationObserved Improvements in Chitosan CompositesPotential Relevance for this compound
Titanium Dioxide (TiO₂)Dispersion in chitosan solutionImproved swelling and mechanical properties, pH-sensitive drug release. nih.govEnhanced mechanical stability and controlled release capabilities.
Iron Oxide (Fe₃O₄)Dispersion and cross-linkingIntroduction of magnetic properties, improved mechanical and swelling properties. nih.govnih.govDevelopment of magnetically responsive biomaterials.
Aluminum Oxide (Al₂O₃)Dispersion in chitosan solutionImproved swelling and mechanical properties. nih.govEnhanced structural integrity of films and hydrogels.
Carbon Nanotubes (CNTs)Covalent grafting or dispersionEnhanced thermal stability, mechanical strength, and electrical conductivity. mdpi.comresearchgate.netCreation of conductive biomaterials for applications like tissue engineering.

Combination with Other Biopolymers (e.g., Alginate, Gelatin, Starch)

Blending this compound with other biopolymers is a promising approach to create materials with synergistic properties, overcoming the limitations of the individual components. jyoungpharm.org The presence of polar functional groups in chitosan allows for electrostatic interactions and hydrogen bonding with other natural polymers. nih.gov

Alginate: Chitosan and alginate, a polyanionic polysaccharide, can form polyelectrolyte complexes due to the electrostatic interaction between the protonated amino groups of chitosan and the carboxyl groups of alginate. dovepress.com This interaction can be used to form hydrogels, beads, and films with controlled properties. nih.govrsc.org Macroporous hydrogels composed of sodium alginate and chitosan have been prepared by mixing them in a solution and subsequently crosslinking. researchgate.net These hydrogels show promise for applications such as tissue engineering, where they can support cell attachment and proliferation. rsc.orgresearchgate.net The specific properties of chitosan-alginate blends, such as stability and swelling, can be tuned by the ratio of the two polymers and the cross-linking method used. rsc.org

Gelatin: Gelatin, a protein derived from collagen, is often blended with chitosan to improve the flexibility and biocompatibility of films. acs.orgmdpi.com The interactions between the amino groups of chitosan and the carboxyl groups of gelatin lead to the formation of a stable composite material. mdpi.com Studies have shown that chitosan-gelatin composite films exhibit good compatibility between the two polymers. acs.org These blended films can have improved mechanical properties, such as a lower Young's modulus and higher elongation-at-break, compared to films made of pure chitosan. acs.org Formulations of gelatin and chitosan have been developed for applications like the preservation of fresh meat, demonstrating their potential in food packaging. researcherslinks.com

Starch: Starch is a low-cost, abundant, and biodegradable polysaccharide that can be blended with chitosan to create composite films. mdpi.comnih.gov The functional qualities of starch-chitosan films are enhanced due to the good compatibility and interactions between the two biopolymers. nih.gov These composites have been explored for various applications, including wastewater treatment and food packaging. mdpi.comsbmu.ac.ir The incorporation of starch can modify the mechanical and barrier properties of chitosan films. For instance, cold plasma treatment of starch-chitosan composite films has been shown to increase surface roughness and hydrophilicity while improving tensile strength and decreasing oxygen permeability. nih.gov

Table 2: Properties of Chitosan Blended with Other Biopolymers

Blended BiopolymerNature of InteractionKey Properties of the CompositeExample Application
AlginateElectrostatic interaction between chitosan's amino groups and alginate's carboxyl groups. dovepress.comForms stable hydrogels and polyelectrolyte complexes; tunable swelling and stability. rsc.orgresearchgate.netWound healing, cell growth scaffolds. dovepress.comresearchgate.net
GelatinHydrogen bonding and electrostatic interactions. mdpi.comImproved flexibility, biocompatibility, and mechanical properties (higher elongation). acs.orgFood packaging, tissue engineering. acs.orgresearcherslinks.com
StarchHydrogen bonding and electrostatic interactions. mdpi.comEnhanced functional qualities, modifiable surface and barrier properties. nih.govnih.govActive food packaging, wastewater treatment. mdpi.comsbmu.ac.ir

Surface Modification Techniques for this compound Materials

Modifying the surface of this compound materials can tailor their properties for specific applications without altering the bulk characteristics. Techniques like plasma treatment, surface grafting, and coating are employed to alter surface chemistry, wettability, and biocompatibility.

Plasma Treatment

Cold plasma treatment is an effective, non-thermal method for modifying the surface of polymer films. nih.gov This technique can introduce new functional groups and alter the surface topography, which in turn affects properties like hydrophilicity and adhesion. tudublin.ie Studies on chitosan films have shown that dielectric barrier discharge (DBD) plasma treatment can increase surface roughness and introduce oxygen-containing groups, leading to a significant increase in film hydrophilicity. researchgate.net Similarly, low-pressure oxygen plasma treatment of starch-chitosan composite films resulted in increased surface roughness and hydrophilicity, along with improved tensile strength. nih.gov While specific studies on plasma-treated this compound are scarce, it is expected that such treatment would similarly modify its surface. The plasma treatment could enhance the wettability of this compound films, which is crucial for applications requiring interaction with biological fluids or for subsequent coating or cell seeding procedures. tudublin.ie

Table 3: Effects of Plasma Treatment on Chitosan-Based Films

Plasma TypeSubstrateObserved Surface ChangesImpact on Film Properties
Dielectric Barrier Discharge (DBD) Air PlasmaChitosan FilmIncreased surface roughness; increased oxygen-containing groups. researchgate.netSignificantly increased hydrophilicity and total surface free energy. researchgate.net
Low-Pressure Oxygen PlasmaStarch-Chitosan FilmIncreased surface roughness. nih.govIncreased hydrophilicity, improved tensile strength, decreased oxygen permeability. nih.gov
DC Discharge PlasmaChitosan FilmReduced contact angle, altered surface morphology. mdpi.comImproved wettability, potential to influence cell viability. mdpi.com

Surface Grafting and Coating

Surface Grafting: Graft copolymerization is a versatile method to modify chitosan by attaching polymer side chains to its backbone, which can introduce new functionalities and improve properties like solubility. acs.org A notable example involves the synthesis of novel chitosan derivatives by grafting both hydrophobic moieties (linoleic acid) and hydrophilic moieties (poly(β-malic acid)) onto the chitosan backbone. chitolytic.com These double-grafted chitosan derivatives can self-assemble into nanoparticles in water, demonstrating their potential as carriers for therapeutic agents. chitolytic.com This approach highlights a direct and sophisticated modification involving a malic acid-related polymer, suggesting a pathway for creating highly functionalized this compound-based materials. The presence of functional groups like hydroxyl and primary amines in chitosan makes it amenable to various chemical modifications, including grafting, without altering its fundamental structure. acs.org

Coating: Applying a chitosan-based coating to a material's surface is another effective modification strategy. researchgate.net Chitosan coatings can be applied to various substrates, including other polymers or food products, to impart properties like antimicrobial activity and to act as a barrier. researchgate.netnih.gov For instance, chitosan has been used to coat polyethylene (B3416737) films after plasma treatment to enhance adhesion and introduce antibacterial properties. acs.org The film-forming ability of chitosan allows it to create a continuous layer on a substrate. The properties of chitosan films, including tensile strength and solubility, are influenced by the acid used in their preparation. For example, this compound films have been shown to have different tensile properties compared to chitosan acetate (B1210297) or lactate (B86563) films, indicating that the choice of the malate salt can directly influence the performance of a subsequent coating.

Applications of Chitosan Malate in Advanced Materials Science and Engineering

Chitosan (B1678972) Malate (B86768) in Environmental Engineering Research

The unique chemical structure of chitosan and its derivatives, including chitosan malate, makes them promising materials for environmental remediation. nih.gov The presence of amino and hydroxyl groups allows for the effective binding of pollutants. nih.gov

Adsorption of Heavy Metals and Dyes from Wastewater

Chitosan and its derivatives are effective adsorbents for removing heavy metals and dyes from wastewater due to their chemical structure. mdpi.comresearchgate.net The protonated amino groups in acidic solutions give chitosan a cationic nature, facilitating interaction with negatively charged pollutants like heavy metals and anionic dyes. mdpi.comatlasofscience.org This interaction is a key mechanism in the adsorption process. nih.gov

Research has demonstrated the capacity of chitosan-based materials to adsorb various heavy metal ions. For instance, modified chitosan has shown significant adsorption capacities for mercury (Hg(II)), lead (Pb(II)), and cadmium (Cd(II)). researchgate.net The effectiveness of the adsorption process is often dependent on factors such as pH, contact time, and the initial concentration of the pollutant. nih.gov

Table 1: Adsorption Capacities of Chitosan-Based Composites for Heavy Metals

Adsorbent Heavy Metal Adsorption Capacity (mg/g) Optimal pH Reference
Chitosan/cotton fibers Hg(II) 104.31 5.0 sci-hub.ru
Imperata cylindrica leaf powder (modified) Pb(II) 13.50 Not Specified researchgate.net

This table is interactive. Click on the headers to sort the data.

Similarly, chitosan composites are effective in removing various dyes from industrial effluents. researchgate.net For example, a study on textile industry wastewater demonstrated that chitosan could effectively reduce both turbidity and Chemical Oxygen Demand (COD), with optimal conditions being a chitosan dosage of 30 mg/L at pH 4. sswm.info This resulted in a 94.9% reduction in turbidity and a 72.5% reduction in COD. sswm.info

Flocculation and Coagulation Processes in Water Treatment

Chitosan and its derivatives, including salts like chitosan citrate (B86180), act as effective coagulants and flocculants in water treatment. google.commdpi.com When added to water, the cationic nature of chitosan neutralizes the negative charges of suspended particles, such as clays (B1170129), microorganisms, and other organic materials. atlasofscience.orgnih.gov This charge neutralization leads to the destabilization of the colloids, causing them to aggregate into larger flocs. atlasofscience.org

These larger, denser flocs can then be more easily removed from the water through sedimentation or filtration. atlasofscience.orgnih.gov The primary mechanisms involved are charge neutralization and interparticle bridging, where the long-chain polymer structure of chitosan helps to connect destabilized particles. nih.gov Research has shown that chitosan is effective in removing a wide range of microbial contaminants from water and wastewater. mdpi.com The use of chitosan as a coagulant is considered an environmentally friendly alternative to traditional inorganic coagulants like aluminum sulfate, which have been linked to health concerns. sswm.info

This compound as a Component in Active and Intelligent Food Packaging Materials (Material Science Perspective)

Chitosan-based materials are increasingly being explored for active and intelligent food packaging due to their biodegradability, antimicrobial properties, and film-forming capabilities. researchgate.netjyoungpharm.orgresearchgate.net this compound, being a salt of chitosan, can be readily dissolved to create these films. acs.org

Barrier Properties Against Gases and Moisture

A critical function of food packaging is to provide a barrier against the transfer of gases (like oxygen and carbon dioxide) and moisture, which can degrade food quality. ncsu.edu Chitosan films generally exhibit good barrier properties against oxygen and carbon dioxide. chitolytic.com However, a significant challenge with chitosan films is their hydrophilic nature, which results in relatively poor water vapor barrier properties compared to synthetic polymers. ncsu.edunih.gov

To improve these barrier properties, chitosan is often blended with other polymers or incorporated with nanofillers. researchgate.net For instance, the addition of nanoparticles has been shown to significantly reduce gas and water vapor permeability. researchgate.net Studies have also investigated the effect of different acid solvents on the water vapor permeability (WVP) of chitosan films. One study found that chitosan films prepared with a malic acid solvent had lower WVP compared to those prepared with lactic acid, suggesting that the choice of acid can influence the film's barrier characteristics. acs.org

Antimicrobial Film Research

Chitosan possesses inherent antimicrobial activity against a broad spectrum of bacteria, fungi, and yeasts. researchgate.net This makes it an excellent candidate for developing antimicrobial films that can extend the shelf life of food products. nih.gov The antimicrobial mechanism of chitosan is attributed to its polycationic nature, which allows it to interact with and disrupt the cell membranes of microorganisms. nih.gov

Research has focused on enhancing the antimicrobial efficacy of chitosan films by incorporating other active compounds. chitolytic.com These include essential oils, organic acids, and nanoparticles. ncsu.edunih.gov For example, chitosan films loaded with essential oils have demonstrated improved antimicrobial activity and hydrophobicity. nih.gov The incorporation of plant extracts containing phenolic compounds can also enhance the antimicrobial and antioxidant properties of the films. nih.gov Chitosan films containing silver nanoparticles have been shown to effectively inhibit the growth of spoilage bacteria on chicken breast fillets. nih.gov Similarly, films with zinc oxide nanoparticles can inhibit bacterial growth on fresh-cut fruits. nih.gov

This compound in Biomedical Material Research (Excluding Human Clinical Trials)

Chitosan and its derivatives, such as this compound, are extensively researched for a wide range of biomedical applications due to their biocompatibility, biodegradability, and bioactive properties. nih.govnih.govmdpi.com These materials can be fabricated into various forms like scaffolds, hydrogels, films, and nanoparticles for tissue engineering, drug delivery, and wound healing. researchgate.netnih.gov

In the context of tissue engineering, chitosan-based scaffolds provide a three-dimensional matrix that supports cell adhesion, proliferation, and differentiation, which are crucial for tissue regeneration. nih.govmdpi.com For instance, chitosan scaffolds have been investigated for bone and cartilage tissue engineering, where they can be combined with other materials like collagen or functionalized with peptides to enhance osteoblast adhesion and growth. nih.govceric-eric.eu

As a drug delivery vehicle, chitosan's properties allow for the controlled release of therapeutic agents. mdpi.comjst.go.jp Chitosan nanoparticles and microspheres can encapsulate drugs, protecting them from degradation and enabling targeted delivery. mdpi.comjst.go.jp The release of drugs from a this compound matrix, for example, has been studied to understand how the physicochemical properties of the drug affect its release profile. jst.go.jp

In wound healing research, chitosan-based dressings have shown significant promise. nih.govhmpgloballearningnetwork.commdpi.com They can promote faster healing, reduce inflammation, and prevent infections due to their antimicrobial properties. hmpgloballearningnetwork.comnih.gov Chitosan hydrogels, for instance, can maintain a moist wound environment, which is conducive to tissue regeneration, and have demonstrated antibacterial activity against strains like Escherichia coli. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Chitosan
This compound
Malic acid
Chitin (B13524)
Mercury
Lead
Cadmium
Aluminum sulfate
Lactic acid
Silver
Zinc oxide
Collagen
Escherichia coli
Staphylococcus aureus
Pseudomonas aeruginosa
Carbon dioxide
Oxygen

Components of Drug Delivery Vehicles (Concept and Mechanism)

This compound has emerged as a promising component in drug delivery systems due to its inherent properties that facilitate controlled and targeted release of therapeutic agents. ajphr.comnih.gov The primary amino groups in the chitosan backbone become protonated in acidic environments, rendering the polymer soluble and positively charged. mdpi.comresearchgate.net This cationic nature is fundamental to its mechanism as a drug delivery vehicle, as it allows for electrostatic interactions with negatively charged molecules, including many drugs and biological macromolecules like DNA and proteins. mdpi.commdpi.com

The formation of nanoparticles through methods like ionic gelation is a common strategy for encapsulating drugs within a this compound matrix. researchgate.net This process typically involves the interaction of the positively charged chitosan with a polyanion, such as sodium tripolyphosphate, leading to the self-assembly of nanoparticles that entrap the drug. ajphr.comresearchgate.net The size and charge of these nanoparticles are critical physicochemical properties that govern their biological interactions and drug release kinetics. mdpi.com

The mucoadhesive property of chitosan, stemming from its positive charge, allows drug delivery vehicles to adhere to mucosal surfaces, prolonging the residence time of the drug at the site of absorption and enhancing its bioavailability. mdpi.comajphr.commdpi.com The release of the encapsulated drug from the this compound matrix is often pH-dependent. mdpi.com In acidic conditions, the polymer swells, facilitating drug release, while in more neutral or alkaline environments, the polymer is less soluble, leading to a more sustained release profile. mdpi.commdpi.com This pH-responsive behavior is particularly advantageous for oral drug delivery, protecting the drug from the harsh acidic environment of the stomach and allowing for its release in the intestines. mdpi.com

Research has demonstrated the potential of this compound in delivering a variety of drugs. For instance, in a study involving almotriptan (B1666892) malate for migraine therapy, chitosan nanoparticles were formulated using an ion-gelation technique. ajphr.com The resulting nanoparticles exhibited a sustained release profile after an initial burst, with entrapment efficiencies ranging from 74% to 82% and a drug loading capacity of 15% to 16%. ajphr.comresearchgate.net The release kinetics were found to follow first-order kinetics. ajphr.comresearchgate.net

Drug Delivery System Preparation Method Key Findings Reference
Almotriptan malate-loaded chitosan nanoparticlesIonic gelationEntrapment efficiency: 74-82%; Drug loading capacity: 15-16%; Sustained release profile. ajphr.comresearchgate.net
Furosemide-loaded chitosonium malate tabletsDirect compression/Wet granulationIncreased chitosonium malate concentration decreased drug release rate. researchgate.net

Scaffolds for Tissue Engineering (Material Design and Cell Interaction In Vitro)

In the field of tissue engineering, the goal is to develop scaffolds that mimic the natural extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation to regenerate damaged tissues. mdpi.combjmu.edu.cn Chitosan and its derivatives, including this compound, are attractive materials for scaffold fabrication due to their structural similarity to glycosaminoglycans, a major component of the ECM. mdpi.comnih.gov

The design of chitosan-based scaffolds often involves creating a porous, three-dimensional structure that allows for nutrient and waste exchange. mdpi.comresearchgate.net Techniques such as freeze-drying are commonly employed to create porous scaffolds from chitosan hydrogels. researchgate.net The porosity and pore size of these scaffolds are critical parameters that influence cell infiltration and tissue formation. mdpi.com However, a significant challenge with pure chitosan scaffolds is their relatively poor mechanical properties, which can limit their application in load-bearing areas. bjmu.edu.cnmdpi.com

To address this, chitosan is often combined with other polymers or cross-linking agents. mdpi.comresearchgate.net For instance, crosslinking with agents like oxidized maltodextrin (B1146171) has been shown to increase scaffold stiffness and slow down degradation rates. mdpi.com The primary amino groups on the chitosan backbone allow for chemical modifications that can tailor the scaffold's properties for specific applications, such as directing the differentiation of mesenchymal stem cells towards chondrocyte or osteoblast lineages. mdpi.comresearchgate.net

In vitro studies have demonstrated the biocompatibility of chitosan-based scaffolds and their ability to support cell growth. Human adipose-derived stem cells have been shown to adhere and migrate into porous chitosan scaffolds. bjmu.edu.cn The density of the chitosan fibers within the scaffold can influence the number of adhering cells. bjmu.edu.cn Furthermore, studies on Caco-2 cells have shown that while high concentrations of this compound can affect cell viability and cytoskeletal structure, lower concentrations are well-tolerated. nih.govresearchgate.net This highlights the importance of optimizing the material's concentration and formulation for specific tissue engineering applications.

Photocrosslinkable chitosan hydrogels have also been developed for neural tissue engineering. These hydrogels can be gelled in situ to fill irregular tissue defects and have been shown to support the differentiation of neural stem cells into neurons and astrocytes. rsc.org

Scaffold Design Key Features Cell Interaction Findings (In Vitro) Reference
Porous Chitosan ScaffoldsTunable mechanical properties and topography via compression.Increased human adipose-derived stem cell adhesion with increased fiber density. bjmu.edu.cn
Chitosan-Hyaluronic Acid Scaffolds (crosslinked with oxidized maltodextrin)Increased stiffness, slower degradation.Promising for cartilage tissue engineering. mdpi.com
Photocrosslinkable Chitosan HydrogelsTunable mechanical properties and degradation rates.Supported differentiation of neural stem cells into neurons and astrocytes. rsc.org

Wound Dressing Materials (Focus on Material Properties and Release Characteristics)

This compound is a valuable component in the development of advanced wound dressings due to its inherent antimicrobial properties, biocompatibility, and ability to promote wound healing. nih.govmdpi.com The cationic nature of chitosan allows it to interact with the negatively charged cell membranes of bacteria, leading to the disruption of the cell wall and inhibition of bacterial growth. researchgate.net This intrinsic antimicrobial activity helps to create a clean wound environment and prevent infections. mdpi.com

The material properties of chitosan-based dressings are crucial for their function. Their hydrophilic nature enables them to absorb wound exudate while maintaining a moist environment at the wound bed, which is optimal for the healing process. mdpi.commdpi.com Chitosan can be fabricated into various forms for wound dressing applications, including films, hydrogels, sponges, and nanofibers. nih.govprimex.is Chitosan films are permeable to air, which is essential for cellular respiration, and they can conform to the wound surface, providing a protective barrier. primex.is

Chitosan-based dressings can also serve as platforms for the controlled release of therapeutic agents directly to the wound site. mdpi.commdpi.com This can include antimicrobial agents, anti-inflammatory drugs, and growth factors to accelerate the healing process. nih.govulisboa.pt The release characteristics are often influenced by the properties of the chitosan matrix, such as its cross-linking density and the pH of the wound environment. mdpi.com For example, chitosan hydrogels can be designed to release over 80% of an encapsulated drug within a day under optimal conditions. mdpi.com

Studies have shown that this compound can inhibit the growth and exotoxin production of bacteria commonly associated with wound infections, such as Staphylococcus aureus and group A streptococci. asm.org The incorporation of chitosan into wound dressings has been demonstrated to reduce wound area, decrease inflammation, and promote the formation of granulation tissue and collagen deposition in animal models. nih.gov

Wound Dressing Material Key Material Properties Release Characteristics Reference
Chitosan-based filmsAir permeable, conformable, antimicrobial.Can be loaded with active compounds for direct delivery to the wound. nih.govprimex.is
Chitosan hydrogelsHigh water absorption, maintains moist environment.Capable of sustained release; over 80% of a drug can be released in 24 hours. mdpi.com
This compound-incorporated dressingsBactericidal and inhibits exotoxin production.Sustained antimicrobial effect at the wound site. asm.org

This compound in Agricultural Applications (Material Science Aspects)

The unique properties of chitosan and its derivatives are also being harnessed in agriculture to improve crop production and sustainability. researchgate.net As a material, chitosan is biodegradable, non-toxic, and can be readily modified, making it an environmentally friendly option for various agricultural applications. mdpi.comunesp.br

Controlled Release Carriers for Agrochemicals

A significant challenge in modern agriculture is the efficient use of agrochemicals, such as fertilizers and pesticides, while minimizing their environmental impact. unesp.br Chitosan-based materials offer a solution by acting as carriers for the controlled and slow release of these substances. mdpi.comunesp.br The encapsulation of agrochemicals within a chitosan matrix can protect them from degradation by environmental factors like UV radiation and pH fluctuations. unesp.br

The release of the active ingredients from the chitosan carrier can be triggered by specific stimuli in the soil, such as changes in pH or the presence of certain enzymes. nih.govencyclopedia.pub For example, the release of copper encapsulated in chitosan nanoparticles has been shown to be pH-dependent, with increased release in more acidic conditions due to the protonation of chitosan's amino groups. nih.govencyclopedia.pub This stimulus-responsive release ensures that the agrochemicals are delivered more effectively to the target plants over a prolonged period, reducing the need for frequent applications and minimizing runoff into the environment. unesp.brnih.gov

Furthermore, the use of chitosan as a carrier can enhance the stability and bioavailability of the encapsulated agrochemicals. nih.govencyclopedia.pub Its bioadhesive properties help the formulation adhere to plant surfaces, improving its efficacy. nih.gov

Seed Coating Materials

Chitosan is also utilized as a seed coating material to enhance germination and early seedling growth. researchgate.netnih.gov A thin film of chitosan around the seed can protect it from pathogens and adverse environmental conditions. nih.gov The bioactive properties of chitosan can stimulate the plant's natural defense mechanisms, inducing systemic acquired resistance against fungal, bacterial, and viral pathogens. researchgate.net

From a material science perspective, the film-forming ability of chitosan is key to this application. researchgate.net The coating can be designed to improve water uptake by the seed and enhance nutrient absorption from the soil. nih.gov Chitosan can also influence the seed's physiological processes by increasing the activity of certain enzymes involved in germination and growth. researchgate.netdoraagri.com For instance, seed priming with chitosan has been shown to improve the germination speed of maize under low-temperature stress. researchgate.net The degradation products of chitosan, such as oligosaccharides, can act as signaling molecules that regulate nutrient uptake by the plant's roots. doraagri.com

Agricultural Application Material Science Aspect Function Reference
Controlled Release of AgrochemicalsEncapsulation within a chitosan matrix.Protects active ingredients, provides stimulus-responsive and sustained release. unesp.brnih.govencyclopedia.pub
Seed CoatingFilm-forming ability.Protects seeds, enhances germination, improves nutrient uptake, and induces disease resistance. researchgate.netnih.govnih.gov

Future Directions and Emerging Research Avenues for Chitosan Malate

Integration with Artificial Intelligence and Machine Learning for Material Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of materials science, and chitosan (B1678972) malate (B86768) is no exception. These computational tools offer the potential to dramatically accelerate the design and prediction of new materials with optimized properties. mdpi.com By analyzing vast datasets, AI and ML algorithms can identify complex relationships between material structure, composition, and performance that are not readily apparent through traditional experimental methods. mdpi.com

In the context of chitosan malate, AI can be employed to:

Predict Material Properties: Machine learning models can be trained on existing experimental data to predict the physicochemical and biological properties of new this compound formulations. mst.eduijcce.ac.ir This includes predicting factors like drug release profiles, mechanical strength, and biocompatibility based on parameters such as the degree of deacetylation of chitosan, the molar ratio of malate, and processing conditions. ijcce.ac.irresearchgate.net

Optimize Formulations: AI-driven algorithms can explore a vast design space to identify optimal formulations for specific applications. researchgate.netnih.gov For instance, in drug delivery, AI could predict the ideal this compound composition to achieve a desired release kinetic for a particular drug. nih.gov

Accelerate Discovery: By screening virtual libraries of modified this compound structures, AI can identify promising candidates for further experimental investigation, significantly reducing the time and cost associated with trial-and-error approaches. mdpi.comarxiv.org

A study on lecithin/chitosan nanoparticles demonstrated the successful use of AI to predict the release rate of a drug, showcasing the potential of these data-driven methodologies in pharmaceutical formulation. researchgate.netnih.gov Another study used machine learning models to predict the efficiency of chitosan-polyacrylamide copolymers in mineral separation, highlighting the predictive power of these techniques. mst.edu

Table 1: Application of AI/ML in Chitosan-based Material Research

AI/ML Application Description Potential Impact on this compound
Predictive Modeling Using algorithms to forecast material properties based on input parameters. mst.eduijcce.ac.ir Faster screening of potential this compound formulations with desired characteristics.
Formulation Optimization Employing AI to identify the ideal composition and processing conditions for a specific application. researchgate.netnih.gov Development of highly tailored this compound materials for targeted therapies or functions.
De Novo Design Generating novel material structures with enhanced features using generative AI models. mdpi.com Discovery of new this compound derivatives with unprecedented properties.

| Process Understanding | Analyzing complex datasets to gain deeper insights into structure-property relationships. ijcce.ac.ir | Improved control over the synthesis and performance of this compound materials. |

Sustainable Production and Lifecycle Assessment of this compound Materials

As the demand for biocompatible and biodegradable materials grows, so does the importance of ensuring their production is environmentally sustainable. The traditional method of extracting chitin (B13524), the precursor to chitosan, from crustacean shells involves harsh chemicals and significant energy consumption. nserc-crsng.gc.canih.govresearchgate.net Future research will increasingly focus on greener and more sustainable approaches to produce chitosan and, by extension, this compound.

Key areas of focus for sustainable production include:

Green Extraction Methods: Exploring alternatives to harsh chemical treatments for chitin extraction is a priority. mdpi.com This includes the use of deep eutectic solvents (DES), which are less toxic and can be recycled, and microbial fermentation methods that utilize microorganisms to deproteinize and demineralize crustacean waste. nih.govmdpi.com For instance, the use of choline (B1196258) chloride-malic acid has been shown to be effective for the demineralization of chitin. nih.gov

Alternative Chitin Sources: Investigating alternative and more sustainable sources of chitin beyond crustacean shells, such as fungi and insects, is gaining traction. mdpi.com Fungi, in particular, offer the advantage of not requiring a demineralization step. acs.org

Lifecycle Assessment (LCA): Conducting comprehensive LCAs of this compound materials is crucial to understand their full environmental impact, from raw material extraction to end-of-life. acs.orgresearchgate.net LCA studies help to identify environmental hotspots in the production process and guide the development of more sustainable practices. researchgate.netresearchgate.net Studies have already begun to compare the environmental impact of different chitosan production methods, highlighting the benefits of greener alternatives. researchgate.netkirj.ee

Research has shown that microwave-assisted deacetylation can significantly reduce the time required for chitosan production compared to conventional methods. nih.govmdpi.com Furthermore, life cycle assessments have indicated that the production of chemicals like NaOH and HCl are major contributors to the environmental impact of traditional chitosan production. kirj.ee

Exploration of Novel Biocompatible and Biodegradable Applications

The inherent biocompatibility and biodegradability of this compound make it an excellent candidate for a wide range of biomedical applications. researchgate.netresearchgate.net Future research will continue to explore and expand upon these applications, moving towards more complex and targeted systems.

Emerging applications include:

Advanced Drug Delivery: Developing sophisticated drug delivery systems that can respond to specific physiological cues, such as changes in pH or the presence of certain enzymes, to release their payload in a controlled and targeted manner. mdpi.com Chitosan's mucoadhesive properties are particularly advantageous for targeted drug delivery. researchgate.net

Tissue Engineering and Regenerative Medicine: Creating advanced scaffolds and hydrogels for tissue regeneration that can mimic the natural extracellular matrix and promote cell growth and differentiation. researchgate.netresearchgate.net The porosity of chitosan-based hydrogels is a key factor in their effectiveness for tissue engineering. nih.gov

Antimicrobial and Anti-cancer Applications: Investigating the intrinsic antimicrobial and potential anti-cancer properties of this compound and developing novel formulations to enhance these activities. researchgate.netmdpi.com Chitosan-based nanoparticles have shown promise in delivering anti-cancer drugs and exhibiting cytotoxic effects on cancer cells. researchgate.net

Chitosan and its derivatives have been successfully used to deliver a variety of therapeutic agents, including antibiotics and anti-cancer drugs. mdpi.com The ability of chitosan to be formulated into nanoparticles, hydrogels, and films further expands its utility in these areas. mdpi.commdpi.com

Scale-Up Challenges and Industrial Translation of this compound Technologies

While laboratory-scale synthesis of this compound is well-established, translating these processes to an industrial scale presents several challenges. Overcoming these hurdles is critical for the widespread adoption of this compound in commercial products.

Key challenges and future research directions include:

Process Optimization and Reproducibility: Developing robust and reproducible manufacturing processes that can consistently produce this compound with the desired specifications at a large scale. mdpi.com Spray drying has been identified as a promising method with good scale-up potential for producing chitosan salts. mdpi.com

Cost-Effectiveness: Reducing the cost of production is essential for commercial viability. This involves optimizing reaction conditions, improving yields, and exploring more cost-effective raw materials and processing technologies. mdpi.comdovepress.com The use of waste from the seafood industry as a source of chitin is a key strategy in this regard. mdpi.com

Regulatory Approval: Navigating the regulatory landscape for biomedical materials is a complex and time-consuming process. Future efforts will need to focus on generating the necessary data to demonstrate the safety and efficacy of this compound for specific applications to gain regulatory approval. mdpi.com

The yield of spray-dried chitosan salts has been shown to be significantly higher in industrial-scale processes compared to laboratory-scale, indicating the potential for efficient scale-up. mdpi.com However, the dependence of spray drying on multiple process variables can be a challenge for reproducibility. mdpi.com

Development of Multifunctional this compound Systems

The future of biomaterials lies in the development of multifunctional systems that can perform multiple tasks simultaneously. This compound, with its versatile chemical structure, is an ideal platform for creating such advanced materials.

Future research in this area will focus on:

Combining Therapeutic and Diagnostic Functions (Theranostics): Integrating imaging agents or sensors into this compound-based drug delivery systems to allow for simultaneous diagnosis and treatment.

Stimuli-Responsive Systems: Designing this compound materials that can respond to external stimuli, such as temperature, light, or magnetic fields, to trigger a specific function, like drug release or a change in mechanical properties. pan.plmdpi.com

Composite Materials: Incorporating other materials, such as nanoparticles, polymers, or bioactive molecules, into a this compound matrix to create composites with enhanced properties. pan.plresearchgate.net For example, combining chitosan with other biopolymers like gelatin can improve the mechanical and barrier properties of films for food packaging. mdpi.commdpi.com

Research has already demonstrated the development of multifunctional composites combining chitosan microspheres for drug delivery within a shape-memory polymer matrix. pan.pl Additionally, chitosan-based films have been loaded with active compounds like tea polyphenols to create active and intelligent packaging materials. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Chitosan
Malate
This compound
Lecithin
Polyacrylamide
Choline chloride
Malic acid
Sodium hydroxide (B78521)
Hydrochloric acid
Tea polyphenols

Q & A

Q. What are the optimal synthesis conditions for chitosan malate to ensure high yield and purity?

Methodological Answer: this compound synthesis involves reacting chitosan with malic acid under controlled conditions. Key parameters include:

  • Molar ratio : A 1:1.5 chitosan-to-malic acid ratio minimizes unreacted residues while avoiding excess acid degradation .
  • pH : Adjust to pH 4.5–5.0 to maintain chitosan solubility without depolymerization.
  • Temperature : 50–60°C for 4–6 hours balances reaction efficiency and polymer stability .
    Post-synthesis, dialysis against deionized water (MWCO 12–14 kDa) removes unreacted acid, followed by lyophilization. Validate purity via titration (free amino group quantification) and FTIR (amide I/II bands at 1650 cm⁻¹ and 1560 cm⁻¹) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s structural properties?

Methodological Answer:

  • FTIR : Confirm esterification via shifts in carboxylate (1720 cm⁻¹) and amine (1590 cm⁻¹) peaks compared to chitosan .
  • ¹H-NMR : Quantify degree of substitution (DS) using D₂O as solvent; integrate malate proton signals (δ 2.4–2.8 ppm) relative to chitosan’s H-2 (δ 3.1 ppm) .
  • GPC : Determine molecular weight distribution (Mw/Mn < 1.5 indicates homogeneity) using 0.3 M acetic acid/0.2 M sodium acetate as eluent .
  • XRD : Assess crystallinity reduction post-malatation (broad peak at 2θ = 20° vs. chitosan’s sharp 2θ = 10° and 20°) .

Advanced Research Questions

Q. How does this compound’s molecular weight (MW) and degree of deacetylation (DD) influence its efficacy as a nasal immunization adjuvant?

Methodological Answer:

  • MW Impact : Low-MW this compound (10–50 kDa) enhances mucosal permeability by transiently opening tight junctions in nasal epithelium but may reduce antigen retention. High-MW (150–300 kDa) improves antigen stability but risks inflammatory responses .
  • DD Impact : DD >85% optimizes mucoadhesion via cationic charge but requires balancing with malate’s anionic groups to prevent aggregation.
    Experimental Design:
    • Compare IgG/IgA titers in mice immunized with OVA-loaded nanoparticles of varying MW/DD (e.g., ELISA at 0, 7, 14 days post-immunization) .
    • Use confocal microscopy to track nanoparticle penetration in NALT .

Q. What mechanisms underlie this compound’s role in dendritic cell (DC) maturation during mucosal immune responses?

Methodological Answer: this compound activates DCs via:

  • HMGB1 Signaling : Released from epithelial cells within 1 hour post-exposure, binding TLR4 to initiate NF-κB pathways .
  • IL-6 Cascade : Upregulated at 6–12 hours, promoting Th17 differentiation and IgA secretion .
  • Dose Dependency : 100 µg/mL induces optimal DC maturation (CD83+/CD86+ flow cytometry) without cytotoxicity (MTT assay viability >80%) .
    Contradictions: Some studies report IL-6’s dual pro/anti-inflammatory roles; validate via IL-6 knockout models or neutralizing antibodies .

Q. How can researchers resolve contradictions in this compound’s biocompatibility across in vitro and in vivo models?

Methodological Answer: Discrepancies arise from:

  • Test Systems : In vitro models (e.g., Caco-2 cells) lack immune components, masking inflammatory responses observed in vivo .
  • Experimental Variables :
    • pH: this compound’s solubility below pH 6.5 may alter toxicity profiles .
    • Exposure Time: Short-term (≤24h) assays underestimate chronic inflammation risks .
      Recommendations:
  • Conduct parallel in vitro (3D co-cultures with macrophages/epithelial cells) and in vivo (murine nasal immunization) studies .
  • Use proteomic profiling (e.g., LC-MS/MS) to identify cytokine cascades post-exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.